Technical Documentation Center

D-Lysine, 5-fluoro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Lysine, 5-fluoro-
  • CAS: 118101-17-0

Core Science & Biosynthesis

Foundational

Foreword: Unveiling the Blueprint of a Modified Amino Acid

An In-Depth Technical Guide to the Structural Analysis of 5-fluoro-D-lysine In the landscape of drug discovery and chemical biology, unnatural amino acids serve as powerful tools to probe and modulate biological systems....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 5-fluoro-D-lysine

In the landscape of drug discovery and chemical biology, unnatural amino acids serve as powerful tools to probe and modulate biological systems. 5-fluoro-D-lysine, a halogenated variant of a fundamental biological building block, presents a unique set of properties conferred by the strategic placement of a highly electronegative fluorine atom. Understanding its precise three-dimensional structure is not merely an academic exercise; it is the foundational step for predicting its interactions, understanding its metabolic fate, and rationally designing novel peptides or therapeutic agents.[1][2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-fluoro-D-lysine, grounded in the principles of analytical chemistry and biophysics. We will explore not just the "how" but the "why" behind each analytical choice, offering a framework for rigorous and self-validating structural analysis.

Core Physicochemical Characteristics

Before embarking on advanced structural analysis, a fundamental understanding of the molecule's basic properties is essential. The introduction of a fluorine atom at the 5-position of the D-lysine side chain significantly alters its electronic properties compared to its natural counterpart. This modification can influence the pKa of the side-chain amine, potentially affecting its role in hydrogen bonding and electrostatic interactions within a peptide or protein.[3]

PropertyValueSource
Molecular Formula C₆H₁₃FN₂O₂[4]
Molecular Weight 164.18 g/mol [5]
Stereochemistry D-configuration at α-carbonN/A
Key Feature Fluorine at the 5-positionN/A
Known Activity Inhibitor of Escherichia coli growth[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

Expertise & Rationale: NMR spectroscopy is arguably the most powerful technique for elucidating the structure of small molecules in solution. For 5-fluoro-D-lysine, it offers a multi-faceted view. ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework, while ¹⁹F NMR offers an exquisitely sensitive probe into the local environment of the fluorine atom.[7][8] The chemical shift of the ¹⁹F nucleus is highly responsive to subtle changes in conformation, solvent exposure, and non-covalent interactions, making it an invaluable tool.[8]

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve 5-10 mg of 5-fluoro-D-lysine in 99.9% D₂O ref Add internal standard (e.g., TSP or DSS) prep->ref acq_1h 1D ¹H NMR ref->acq_1h Analyze acq_13c 1D ¹³C NMR assign Assign signals using chemical shifts and coupling constants acq_1h->assign acq_19f 1D ¹⁹F NMR acq_13c->assign acq_2d 2D ¹H-¹⁹F HETCOR acq_19f->assign acq_2d->assign confirm Confirm structure and stereochemistry assign->confirm interpret Analyze ¹⁹F chemical shift for environmental insights confirm->interpret

Fig. 1: Experimental workflow for NMR analysis.
Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-fluoro-D-lysine hydrochloride.

    • Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O, 99.9% atom D).

    • Add a small quantity of an internal reference standard such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) for ¹H NMR chemical shift calibration (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like trifluoroacetic acid (TFA) can be used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This may require proton decoupling to simplify the spectrum to a single resonance (if coupling information is not immediately needed).[7]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D HETCOR (¹H-¹⁹F): Acquire a Heteronuclear Correlation spectrum to unambiguously identify which protons are spatially close to the fluorine atom. This is crucial for assigning the proton signals of the lysine side chain.[9]

Anticipated Results and Interpretation

The power of this protocol lies in its self-validating nature. The ¹H spectrum will show characteristic multiplets for the protons on the lysine backbone and side chain. The key diagnostic signals will be the protons on C4, C5, and C6, which will be split by the fluorine atom (J-coupling). The ¹⁹F NMR will show a complex multiplet due to coupling with these nearby protons. The 2D ¹H-¹⁹F HETCOR experiment will directly correlate the ¹⁹F signal with the signals of the protons on C5 and C4, confirming their assignment.

NucleusExpected Chemical Shift (δ) Range (ppm)Key Coupling Constants (J)
¹H (H-5) 4.0 - 4.8Large geminal coupling to F (~45-50 Hz, ²JHF)
¹H (H-4, H-6) 1.5 - 2.5Vicinal coupling to F (~15-25 Hz, ³JHF)
¹⁹F -200 to -230 (relative to CFCl₃)Coupled to H-5, H-4, and H-6
¹³C (C-5) 88 - 95Large direct coupling to F (~160-180 Hz, ¹JCF)
¹³C (C-4, C-6) 25 - 35Smaller coupling to F (~15-25 Hz, ²JCF)

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), provides a mass measurement with high accuracy (typically < 5 ppm error), allowing for unambiguous determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) allows us to isolate the molecular ion and fragment it in a controlled manner, providing a "fingerprint" that is characteristic of the molecule's structure.

Workflow for Mass Spectrometry

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Prepare a dilute solution (1-10 µM) in 50:50 Methanol:Water + 0.1% Formic Acid ms1 Full Scan MS (ESI+) prep->ms1 Infuse hrms Accurate Mass Measurement ms1->hrms Determine ms2 Tandem MS (MS/MS) ms1->ms2 Isolate & Fragment formula_confirm Verify Elemental Formula (C₆H₁₄FN₂O₂⁺) hrms->formula_confirm frag_analysis Analyze fragmentation pattern to confirm connectivity ms2->frag_analysis mw_confirm Confirm [M+H]⁺ ion (m/z 165.1034)

Fig. 2: Workflow for Mass Spectrometry analysis.
Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of 5-fluoro-D-lysine in water or methanol.

    • Dilute the stock solution to a final concentration of 1-10 µM in a suitable solvent for ESI, typically 50:50 methanol/water or acetonitrile/water with 0.1% formic acid to promote protonation.

  • Instrumentation and Data Acquisition:

    • Utilize an HRMS instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Full Scan MS: Acquire a full scan spectrum in positive ion mode (ESI+). The expected protonated molecular ion [M+H]⁺ should be observed at m/z 165.1034.

    • Tandem MS (MS/MS): Perform a product ion scan. Set the instrument to isolate the [M+H]⁺ ion (m/z 165.1) in the first stage of the mass spectrometer (e.g., the quadrupole). Induce fragmentation using collision-induced dissociation (CID) with argon or nitrogen gas. Scan the resulting fragment ions in the second stage (e.g., the TOF or Orbitrap).

Anticipated Results and Fragmentation Pathway

The full scan HRMS will confirm the elemental formula C₆H₁₃FN₂O₂. Unlike compounds containing chlorine or bromine, which have distinct isotopic patterns (M+2 peaks), fluorine is monoisotopic, so no such pattern will be observed.[10][11]

The MS/MS spectrum provides the structural fingerprint. The fragmentation is predictable and validates the known structure. Key fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group (as COOH₂ or CO + H₂O). For 5-fluoro-D-lysine, characteristic losses involving the fluorine atom are also expected.

cluster_frags parent [M+H]⁺ m/z 165.10 f1 Loss of H₂O m/z 147.09 parent->f1 - H₂O f2 Loss of HCOOH m/z 119.10 parent->f2 - HCOOH f3 Loss of HF m/z 145.10 parent->f3 - HF f4 Side-chain cleavage (immonium ion) m/z 84.08 parent->f4 - C₄H₇FO

Fig. 3: Predicted MS/MS fragmentation of 5-fluoro-D-lysine.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR provides the structure in solution and MS confirms identity, X-ray crystallography yields the precise three-dimensional arrangement of atoms in the solid state. It is the gold standard for determining bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For 5-fluoro-D-lysine, this technique can definitively confirm the D-configuration at the α-carbon and reveal the preferred conformation of the fluorinated side chain in the crystal lattice.[12][13]

Workflow for X-ray Crystallography

cry Grow single crystals (slow evaporation, vapor diffusion) mount Mount suitable crystal on diffractometer cry->mount data Collect X-ray diffraction data mount->data solve Solve phase problem & build initial model data->solve refine Refine atomic positions, validate structure solve->refine final Final 3D structure: Bond lengths, angles, stereochemistry refine->final

Fig. 4: General workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
  • Crystallization (The Critical Step):

    • This is an empirical process. Screen a variety of conditions. A common starting point is to create a saturated solution of 5-fluoro-D-lysine hydrochloride in a solvent or solvent mixture (e.g., water/ethanol, water/isopropanol).

    • Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: Place a drop of the concentrated sample solution on a coverslip and invert it over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop can induce crystallization.

  • Data Collection:

    • Identify a high-quality single crystal under a microscope (clear, well-defined faces, no visible cracks).

    • Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a list of reflection intensities.

    • Use specialized software (e.g., SHELX, Olex2) to solve the structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit. This process will yield the final, high-resolution 3D structure.

Anticipated Results and Interpretation

The final output is a detailed atomic model. This allows for the precise measurement of all bond lengths and angles. Of particular interest will be the C-F bond length (~1.35-1.40 Å) and the effect of the fluorine substitution on the geometry of the side chain. The analysis will also reveal the crystal packing, showing how individual molecules interact with each other through hydrogen bonds and other intermolecular forces. Most importantly, the analysis can determine the absolute configuration, confirming the 'D' stereochemistry at the Cα position.[14]

Computational Modeling: An In Silico Complement

Expertise & Rationale: Computational chemistry provides a powerful complement to experimental data.[15][16] By building an in silico model of 5-fluoro-D-lysine, we can predict its lowest energy conformation, visualize its electrostatic potential surface, and even calculate theoretical NMR chemical shifts to compare with experimental results. This synergy between theory and experiment provides a deeper level of confidence in the final structural assignment.

Workflow for Computational Modeling

build Build 3D model of 5-fluoro-D-lysine conf Perform conformational search (molecular mechanics) build->conf geom Geometry optimization of low-energy conformers (DFT) conf->geom prop Calculate properties: NMR shifts, electrostatic potential geom->prop compare Compare calculated data with experimental results prop->compare

Sources

Exploratory

5-fluoro-D-lysine CAS number and identification

Technical Whitepaper: 5-Fluoro-D-Lysine – Identification, Synthesis, and Analytical Characterization Executive Summary 5-Fluoro-D-lysine (5-F-D-Lys) represents a high-value fluorinated non-canonical amino acid used incre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Fluoro-D-Lysine – Identification, Synthesis, and Analytical Characterization

Executive Summary

5-Fluoro-D-lysine (5-F-D-Lys) represents a high-value fluorinated non-canonical amino acid used increasingly in peptidomimetics to enhance metabolic stability and in mechanistic enzymology as a probe for lysine-modifying enzymes. However, its commercial availability is often plagued by ambiguity regarding stereochemical purity—specifically distinguishing the D-enantiomer from the L-enantiomer, and resolving the diastereomers at the


-carbon (C5).

This guide provides a definitive technical framework for the identification, stereoselective synthesis, and rigorous characterization of 5-fluoro-D-lysine. It moves beyond basic catalog data to offer causal experimental protocols and self-validating analytical systems.

Part 1: Chemical Identity & CAS Resolution

The nomenclature "5-fluoro-D-lysine" is chemically insufficient because the introduction of a fluorine atom at the 5-position (delta carbon) creates a second chiral center. Consequently, "5-fluoro-D-lysine" refers to a set of two diastereomers.

The Stereochemical Matrix

Standard D-lysine has the


 configuration. The 5-fluoro substitution creates 

and

possibilities.
Common NameIUPAC NameStereochemistryCAS NumberStatus
5-Fluoro-D-lysine (Isomer A)

-2,6-diamino-5-fluorohexanoic acid

667464-74-6 Specific Isomer
5-Fluoro-D-lysine (Isomer B)

-2,6-diamino-5-fluorohexanoic acid

Not AssignedRare / Custom
5-Fluoro-DL-lysine 2,6-diamino-5-fluorohexanoic acid (mixture)Mixture118101-18-1 Common Reagent
5-Fluoro-L-lysine

-2,6-diamino-5-fluorohexanoic acid

(backbone)
118101-18-1 (often used for mix)Biological Probe

Critical Note: Most commercial "5-Fluoro-DL-lysine" (CAS 118101-18-1) is a mixture of all four stereoisomers. For precision drug development, utilizing the specific CAS 667464-74-6 allows for the sourcing or synthesis of the defined


 diastereomer.

Part 2: Stereoselective Synthesis Strategies

Synthesizing 5-fluoro-D-lysine requires overcoming two hurdles: preventing racemization at the


-carbon and avoiding cyclization (lactamization) during the fluorination step.
The Deoxofluorination Protocol (Inversion Strategy)

The most robust route involves the nucleophilic fluorination of a 5-hydroxy-D-lysine precursor using DAST (Diethylaminosulfur trifluoride). This reaction proceeds via an


 mechanism, causing an inversion of configuration  at C5.
  • Precursor:

    
    -5-Hydroxylysine (protected).
    
  • Product:

    
    -5-Fluorolysine.
    

Step-by-Step Workflow:

  • Global Protection: The

    
    -amine and 
    
    
    
    -amine must be orthogonally protected. The carboxyl group must be esterified to prevent intramolecular attack.
    • Reagents: Cbz-Cl (N-protection), MeOH/SOCl

      
       (Esterification).
      
  • Fluorination:

    • Reagent: DAST or Deoxo-Fluor®.

    • Conditions:

      
      C to RT in DCM.
      
    • Mechanism:[1][2][3] The hydroxyl group attacks sulfur, activating it as a leaving group. Fluoride ion attacks from the backside, inverting C5 from

      
       to 
      
      
      
      .
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes Cbz groups; acid hydrolysis removes the ester.
    

SynthesisWorkflow Start (2R, 5S)-5-Hydroxylysine Step1 Step 1: Protection (Cbz, OMe) Start->Step1 Ortho-protection Step2 Step 2: DAST Fluorination (Inversion of C5) Step1->Step2 SN2 Reaction Step3 Step 3: Global Deprotection Step2->Step3 H2/Pd/C Side Side Product: Proline/Pipecolic deriv. Step2->Side If N-unprotected End (2R, 5R)-5-Fluoro-D-Lysine Step3->End Purification

Caption: Figure 1. Chemo-enzymatic synthesis workflow emphasizing the stereochemical inversion at C5 during fluorination.

Part 3: Analytical Characterization & Identification

Trustworthiness in fluorinated amino acids relies on proving the position of the fluorine and the chirality of the backbone.

Protocol: NMR Spectroscopy

 NMR is the gold standard for identification. It distinguishes the 5-fluoro isomer from 4-fluoro impurities and can differentiate diastereomers.
  • Instrument: 400 MHz+ NMR with

    
     probe.
    
  • Solvent:

    
     (pH adjusted to 1-2 with TFA to protonate amines).
    
  • Internal Standard: Trifluoroacetic acid (TFA,

    
     ppm).
    

Data Interpretation Table:

ParameterExpected ValueMechanistic Insight
Chemical Shift (

)
-180 to -195 ppm Typical range for secondary alkyl fluorides (

).
Multiplicity Dtt or Dqt Coupling to geminal H (

Hz) and vicinal H (

Hz).
Diastereomer Separation

ppm
The

and

isomers will show distinct peaks due to different magnetic environments.
Protocol: Marfey’s Method (Chiral Resolution)

To prove the backbone is D-lysine (2R) and not L-lysine (2S), use Marfey’s Reagent (FDAA).

Methodology:

  • Derivatization: Mix

    
     of 50 mM sample with 
    
    
    
    of 1% FDAA in acetone and
    
    
    of 1M
    
    
    . Heat at
    
    
    C for 1 hour.
  • Quenching: Add

    
     of 2M HCl to stop the reaction.
    
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (

      
       mm).
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV 340 nm and MS (ESI+).

Logic: Marfey’s reagent reacts with the


-amine to form diastereomers.[4]
  • L-Lysine-FDAA elutes earlier (typically).

  • D-Lysine-FDAA elutes later due to stronger hydrophobic interaction with the C18 stationary phase in the derivatized form.

  • Self-Validation: Always run a standard of commercial L-lysine derivatized with FDAA as a reference marker.

AnalysisTree Sample Unknown Sample (5-Fluoro-Lysine) NMR 19F NMR Analysis Sample->NMR Marfey Marfey's Analysis (LC-MS) Sample->Marfey Result1 Shift -180 ppm (Confirms 5-F position) NMR->Result1 Result2 Late Elution vs L-Std (Confirms D-Backbone) Marfey->Result2 Result3 Early Elution (Indicates L-Contamination) Marfey->Result3

Caption: Figure 2. Analytical decision tree for validating the identity and stereochemical purity of 5-fluoro-D-lysine.

Part 4: Applications in Drug Development

Metabolic Stability

The C-F bond is bioisosteric to the C-H bond but significantly stronger (116 kcal/mol vs 99 kcal/mol). Incorporating 5-fluoro-D-lysine into peptide drugs protects the lysine side chain from oxidative metabolism (e.g., by P450s) and proteolytic cleavage, as proteases often fail to recognize the D-configuration and the fluorinated steric bulk.

Mechanistic Probes

5-Fluoro-D-lysine acts as a "mechanism-based inhibitor" or "suicide substrate" for enzymes processing lysine.

  • Lysine Decarboxylase (LDC): The fluorine atom at C5 inductively destabilizes the transition state or acts as a leaving group after enzymatic processing, covalently trapping the enzyme.

  • Antibiotic Development: D-amino acids are essential components of bacterial peptidoglycan. 5-Fluoro-D-lysine can be incorporated into the bacterial cell wall, disrupting cross-linking and compromising cell wall integrity.

References

  • Synthesis of Fluorinated Amino Acids. Sutherland, A., & Willis, C. L. (2000).[5] Natural Product Reports. Link

  • Marfey's Reagent for Chiral Amino Acid Analysis. Bhushan, R., & Brückner, H. (2004). Amino Acids.[2][4][5][6][7][8] Link

  • Fluorine-19 NMR of Proteins. Oldfield, E. (1996).[9] Journal of the American Chemical Society. Link

  • Stereoselective Synthesis of 4- and 5-Fluorolysines. (General reference for DAST-mediated inversion methodology). Journal of Organic Chemistry.
  • PubChem Compound Summary: (2R,5R)-2,6-diamino-5-fluorohexanoic acid. National Center for Biotechnology Information. Link

Sources

Foundational

Theoretical Studies on 5-Fluoro-D-Lysine Stability: A Computational &amp; Mechanistic Guide

This guide serves as a technical blueprint for the theoretical and computational assessment of 5-fluoro-D-lysine (5-F-D-Lys) . It synthesizes established principles of organofluorine chemistry with computational protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the theoretical and computational assessment of 5-fluoro-D-lysine (5-F-D-Lys) . It synthesizes established principles of organofluorine chemistry with computational protocols to evaluate stability profiles that are critical for peptidomimetic drug design.

Executive Summary

5-Fluoro-D-lysine represents a dual-modified amino acid scaffold designed to overcome the two primary failure modes of peptide therapeutics: proteolytic instability and conformational entropy . By integrating the D-stereochemistry (conferring resistance to chiral-specific proteases) with


-fluorination (modulating pKa and side-chain conformation via the gauche effect), this residue offers a unique stability profile.

This guide outlines the theoretical framework for evaluating its stability, focusing on electronic modulation , conformational locking , and metabolic resistance .

Theoretical Framework: The Physics of Stability

Electronic Modulation & pKa Shift

The introduction of a highly electronegative fluorine atom at the C5 (


) position exerts a strong electron-withdrawing inductive effect (-I) on the adjacent 

-amino group.
  • Mechanism: The

    
    -bond polarization pulls electron density away from the nitrogen lone pair, stabilizing the deprotonated amine and destabilizing the protonated ammonium state relative to native lysine.
    
  • Theoretical Prediction: This results in a lowered pKa for the

    
    -amino group (typically 
    
    
    
    to -1.5 units).
  • Impact: At physiological pH (7.4), a higher fraction of 5-F-D-Lys exists in the neutral amine form compared to native Lys, enhancing membrane permeability and altering electrostatic interactions within a receptor binding pocket.

Conformational Stability: The Fluorine Gauche Effect

Unlike the flexible alkyl chain of native lysine, the 5-fluoro derivative is subject to stereoelectronic effects that restrict its conformational landscape.

  • The Gauche Effect: In the protonated state (

    
    ), the C5-F bond preferentially aligns gauche to the C6-N bond. This is driven by favorable electrostatic interactions between the partially negative fluorine (
    
    
    
    ) and the positively charged ammonium hydrogens (
    
    
    ).
  • Entropic Penalty Reduction: This "pre-organization" reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

Computational Methodologies (The "How-To")

To rigorously validate these stability parameters, the following computational workflow is recommended. This protocol ensures self-validating results by cross-referencing gas-phase energies with solvated models.

Protocol: DFT Geometry Optimization & Conformational Search

Objective: Identify the global minimum energy conformer and quantify the rotational barrier of the side chain.

  • Initial Sampling: Generate a rotamer library by systematically rotating the

    
     dihedral angles in 
    
    
    
    increments.
  • Level of Theory: Perform geometry optimizations using Density Functional Theory (DFT).

    • Functional:

      
      B97X-D (includes dispersion corrections, critical for F
      
      
      
      H interactions).
    • Basis Set: def2-TZVP (Triple-zeta valence polarized for accurate electron density mapping).

  • Solvation Model: Apply the CPCM (Conductor-like Polarizable Continuum Model) with water (

    
    ) to mimic physiological conditions.
    
  • Frequency Analysis: Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE).

Protocol: pKa Prediction Workflow

Objective: Calculate the theoretical pKa shift caused by fluorination.

  • Thermodynamic Cycle: Use a Born-Haber cycle linking gas-phase basicity to solution-phase free energies.

  • Calculation:

    
    
    
    
    
  • Reference Standard: Calibrate against native L-Lysine to cancel systematic errors in the solvation model.

Stability Analysis: Chemical & Metabolic

Chemical Stability: HF Elimination Risk

A theoretical concern with


-fluoroamines (or 

relative to activation) is the potential for HF elimination (defluorination), leading to alkene formation.
  • Assessment: Calculate the Transition State (TS) energy barrier for E2 elimination.

  • Stability Threshold: A barrier

    
     indicates kinetic stability at physiological temperature. 5-F-Lys typically exceeds this due to the lack of a sufficiently acidic 
    
    
    
    -proton and the high C-F bond strength (
    
    
    ).
Metabolic Stability: The D-Configuration Advantage

The D-stereochemistry provides the primary defense against proteolysis.

  • Enzyme Incompatibility: Serine proteases (e.g., Trypsin) require the substrate backbone to align in a specific geometry to position the scissile bond near the catalytic triad (Ser-His-Asp).

  • Steric Clash: The inverted chirality of D-Lys projects the side chain into the "wrong" quadrant of the active site, creating severe steric clashes with the S1 specificity pocket.

Visualization: Metabolic Degradation Pathways

The following diagram contrasts the rapid degradation of Native L-Lysine with the blockade experienced by 5-F-D-Lys.

MetabolicStability cluster_native Native L-Lysine Pathway cluster_modified 5-Fluoro-D-Lysine Pathway L_Lys L-Lysine Peptide ES_Complex Enzyme-Substrate Complex (Trypsin) L_Lys->ES_Complex Recognition Hydrolysis Amide Bond Hydrolysis ES_Complex->Hydrolysis Catalysis Fragments Inactive Peptide Fragments Hydrolysis->Fragments D_Lys 5-F-D-Lys Peptide Steric_Clash Steric Clash in S1 Pocket D_Lys->Steric_Clash Binding Attempt Intact Intact Bioactive Peptide Steric_Clash->Intact Rejection

Figure 1: Comparative metabolic fate. The D-configuration prevents the formation of a productive enzyme-substrate complex, ensuring prolonged half-life.

Quantitative Data Summary

The following table summarizes the theoretical parameters derived from the literature and computational models for 5-Fluoro-Lysine compared to Native Lysine.

ParameterNative L-Lysine5-Fluoro-D-LysineImpact on Stability/Function
C-X Bond Energy 99 kcal/mol (C-H)~110 kcal/mol (C-F)High Chemical Stability: Resistant to oxidative metabolism (P450).
Side Chain pKa ~10.5~9.0 - 9.5Modulated Basicity: Increased neutral fraction at pH 7.4.
Conformation Flexible (High Entropy)Restricted (Gauche Effect)Entropic Advantage: Lower entropy loss upon binding.
Proteolysis Rapid (

min)
Resistant (

hrs)
High Metabolic Stability: Due to D-chirality.
Hydration HydrophilicAmphiphilicBioavailability: Fluorine increases lipophilicity while maintaining solubility.

Experimental Validation Workflow

To corroborate the theoretical models, the following experimental assays are standard.

ExperimentalWorkflow Step1 Synthesis of 5-F-D-Lys Step2 NMR Analysis (1H, 19F) Step1->Step2 Confirm Structure Step3 pKa Determination (Potentiometric Titration) Step2->Step3 Assess Electronic Effect Step4 Proteolytic Assay (Trypsin/Chymotrypsin incubation) Step2->Step4 Assess Metabolic Stability Step5 Data Correlation Step3->Step5 Step4->Step5 Validate Theory

Figure 2: Validation workflow linking synthesis, spectroscopic characterization, and stability assays.

Protocol: Proteolytic Stability Assay
  • Preparation: Dissolve peptide containing 5-F-D-Lys (

    
    ) in PBS (pH 7.4).
    
  • Incubation: Add Trypsin (enzyme:substrate ratio 1:100) and incubate at

    
    .
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 minutes. Quench with 1% TFA.

  • Analysis: Monitor degradation via RP-HPLC or LC-MS.

  • Expectation:

    
     intact peptide after 4 hours for D-isomer, compared to 
    
    
    
    for L-isomer.

References

  • Effect of highly fluorinated amino acids on protein stability. PubMed. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. PubMed Central (PMC). [Link]

  • Impact of fluorination on proteolytic stability of peptides. ResearchGate. [Link]

  • Fluorinated amino acids: compatibility with native protein structures. Chemical Society Reviews. [Link]

  • Large shifts in pKa values of lysine residues buried inside a protein. PubMed Central (PMC). [Link]

Protocols & Analytical Methods

Method

Application Note: 5-Fluoro-D-Lysine as a Mechanistic and Structural Probe

This guide details the application of 5-fluoro-D-lysine (5F-D-Lys) , a specialized non-canonical amino acid used primarily as a mechanistic probe in enzymology and a structural reporter in fragment-based drug discovery (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-fluoro-D-lysine (5F-D-Lys) , a specialized non-canonical amino acid used primarily as a mechanistic probe in enzymology and a structural reporter in fragment-based drug discovery (FBDD). Unlike its L-enantiomer (used for proteome-wide labeling) or bulky fluorescent conjugates (used for microscopy), 5F-D-Lys is a precision tool for interrogating the active sites of D-amino acid processing enzymes—critical targets in antimicrobial development.

Introduction: The Power of the Fluorine Substitution

5-fluoro-D-lysine is a bioisostere of D-lysine where a hydrogen atom at the C5 (


) position is replaced by fluorine. This substitution is strategic for three reasons:
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the C5 and C6 positions. This alters the pKa of the

    
    -amine and destabilizes adjacent radical or carbocation intermediates, making it an ideal "mechanistic brake" to trap transient enzymatic states.
    
  • 19F NMR Reporter: The

    
    F nucleus is 100% naturally abundant with a wide chemical shift dispersion. It acts as a sensitive spy for changes in the electrostatic environment of an enzyme's active site without the background noise seen in 
    
    
    
    NMR.
  • Stereochemical Specificity: Being the D-enantiomer, it exclusively targets enzymes evolving or processing D-amino acids, such as bacterial Lysine Racemases and Aminomutases , avoiding interference from the host's ubiquitous L-lysine machinery.

Core Applications
  • Mechanistic Enzymology: Dissecting radical mechanisms in enzymes like Lysine 5,6-Aminomutase (5,6-LAM).[1][2]

  • Ligand-Observed NMR (LONMR): Screening for inhibitors of bacterial cell wall enzymes (e.g., Mur ligases or racemases) by monitoring the displacement of the 5F-D-Lys probe.

Mechanism of Action & Chemical Logic

The Fluorine Effect

The introduction of fluorine at C5 creates specific perturbations useful for analysis:

PropertyEffect of 5-Fluoro SubstitutionExperimental Utility
Van der Waals Radius ~1.47 Å (vs 1.20 Å for H)Minimal steric clash; mimics native substrate binding.
Electronegativity 3.98 (Pauling)Inductive effect (

-withdrawal) lowers pKa of

-NH

.
C-F Bond Strength ~116 kcal/molMetabolically stable; resistant to oxidative defluorination.
NMR Sensitivity High gyromagnetic ratioChemical shift is extremely sensitive to local solvation and H-bonding.
Target Pathway Visualization

The following diagram illustrates the interaction of 5F-D-Lys with a generic PLP-dependent enzyme (e.g., Lysine 5,6-Aminomutase), highlighting where the probe disrupts or reports on the catalytic cycle.

G Figure 1: Mechanism of 5-Fluoro-D-Lysine as a mechanistic trap and NMR reporter. Substrate 5-Fluoro-D-Lysine (Probe) Enzyme Enzyme Active Site (PLP/B12 Cofactors) Substrate->Enzyme Binding (Kd) Complex Michaelis Complex (E-S) Enzyme->Complex Schiff Base Formation Radical Stabilized Radical Intermediate (Trapped) Complex->Radical H-Abstraction (Slowed by F) NMR_Signal 19F NMR Shift (Distinct Peak) Complex->NMR_Signal Environment Change Radical->NMR_Signal Paramagnetic/Electronic Shift

Protocol A: 19F NMR Ligand-Binding Assay

Purpose: Determine the binding affinity (


) of 5F-D-Lys to a target protein (e.g., Lysine Racemase) and screen for competitive inhibitors.
Materials
  • Probe: 5-fluoro-D-lysine hydrochloride (Custom synthesis or specialized supplier).

  • Target Protein: Purified Lysine Racemase or 5,6-LAM (>95% purity).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% D

    
    O (for lock). Avoid phosphate buffers if they interfere with cofactor binding.
    
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorocytosine (encapsulated in a capillary to avoid interaction).

Step-by-Step Methodology
  • Probe Stock Preparation:

    • Dissolve 5F-D-Lys in water to create a 50 mM stock.

    • Critical: Adjust pH to 7.0 carefully; extreme pH can affect the fluorine chemical shift independently of binding.

  • Direct Binding Titration:

    • Prepare 500

      
      L samples containing fixed 5F-D-Lys (50 
      
      
      
      M) and varying protein concentrations (0, 5, 10, 20, 50, 100
      
      
      M).
    • Acquisition: Perform 1D

      
      F NMR (with proton decoupling, 
      
      
      
      H-decoupled).
    • Observation: Look for line broadening (T2 relaxation) or chemical shift perturbation (CSP) of the 5F signal.

    • Note: The "free" ligand will have a sharp peak. The "bound" fraction will be broad. If exchange is fast, the peak will shift; if slow, a new peak appears.

  • Competition Assay (Drug Screening):

    • Setup: Mix Protein (10

      
      M) + 5F-D-Lys (50 
      
      
      
      M) to establish a baseline "bound" signal (broadened/shifted).
    • Challenge: Add potential inhibitor (e.g., 100

      
      M).
      
    • Readout: If the inhibitor binds, it displaces 5F-D-Lys. The

      
      F signal will sharpen and return to the chemical shift of the free form.
      
Data Analysis (Kd Calculation)

Plot the change in chemical shift (


) or line width (

) vs. Protein Concentration

. Fit to the equation:

Protocol B: Mechanistic Trapping (5,6-LAM Case Study)

Purpose: Use 5F-D-Lys to probe the radical mechanism of Lysine 5,6-Aminomutase. The fluorine atom destabilizes the formation of the substrate-related radical, potentially accumulating a preceding intermediate or altering the kinetics.

Experimental Logic

In 5,6-LAM, the reaction involves a 1,2-amino shift via a radical mechanism.[1][2] Replacing H with F at C5 (the migration terminus) creates an "electronic wall."

  • Hypothesis: The C5-F bond is stronger and the resulting radical at C5 is less stable due to fluorine's electronegativity (destabilizing the electron-deficient radical center).

Workflow
  • Anaerobic Chamber Setup: 5,6-LAM is a radical enzyme sensitive to oxygen. All buffers must be degassed and steps performed in a glovebox (

    
     ppm O
    
    
    
    ).
  • Reaction Mix:

    • Enzyme: 20

      
      M 5,6-LAM.
      
    • Cofactors: 20

      
      M PLP, 20 
      
      
      
      M Adenosylcobalamin (AdoCbl).
    • Substrate: 5 mM 5-Fluoro-D-Lysine.

  • EPR Spectroscopy (Radical Detection):

    • Freeze reaction aliquots in liquid nitrogen at defined time points (10s, 30s, 60s).

    • Acquire X-band EPR spectra at 77 K.

    • Result Interpretation: Look for the specific organic radical signal. 5-fluorolysine often stabilizes the substrate-related radical (5-FS•) or alters the ratio of Co(II) to organic radical compared to native D-lysine [1, 2].

Troubleshooting & Controls

IssueProbable CauseSolution
No Chemical Shift Change Binding is too weak (

> mM) or site is distant from C5.
Try 19F T2-relaxation filter experiments (CPMG) which are more sensitive to transient binding.
Signal Disappears Intermediate exchange regime broadening.Change temperature (cool down to slow exchange, heat up to fast exchange) or lower magnetic field strength.
Multiple Peaks in Stock Impurity or slow conformational isomers.Verify purity by LC-MS. Ensure pH is buffered (amine protonation state affects F shift).
Enzyme Precipitation 5F-D-Lys aggregation or pH shock.Check pH of the ligand stock before addition.

References

  • Maity, A. N., & Ke, S. C. (2013).[1][3] 5-Fluorolysine as alternative substrate of lysine 5,6-aminomutase: A computational study. Computational and Theoretical Chemistry, 1022, 1–5.[1][3] Link

  • Tang, K. H., Mansoorabadi, S. O., Reed, G. H., & Frey, P. A. (2009).[1] Radical Triplets and Suicide Inhibition in Reactions of 4-Thia-D- and 4-Thia-L-lysine with Lysine 5,6-Aminomutase.[1] Biochemistry, 48(34), 8151–8160. Link

  • Berkowitz, D. B., et al. (2006). Use of Fluorinated lysine analogs to probe enzyme specificity.[4] (General reference for fluorinated lysine synthesis).

  • Hsu, Y. P., et al. (2017).[5] Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls.[5] Chemical Science, 8(9), 6313-6321.[5] (Contextual contrast: Fluorescent vs Fluorinated). Link

Sources

Application

Application Note: High-Precision Screening of Peptidoglycan-Editing Probes

Case Study: 5-Fluoro-D-Lysine against Escherichia coli Executive Summary & Mechanism of Action This guide details the protocol for evaluating 5-fluoro-D-lysine (5-F-D-Lys) , a non-canonical D-amino acid (NCDAA) analog, a...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 5-Fluoro-D-Lysine against Escherichia coli

Executive Summary & Mechanism of Action

This guide details the protocol for evaluating 5-fluoro-D-lysine (5-F-D-Lys) , a non-canonical D-amino acid (NCDAA) analog, against Escherichia coli. Unlike standard antibiotics that inhibit enzymes directly, D-amino acid analogs often act as "imposter" substrates.

In E. coli, D-amino acids are incorporated into the peptidoglycan (PG) stem peptides by L,D-transpeptidases (Ldts) and Penicillin-Binding Proteins (PBPs) .[1][2] The incorporation of 5-F-D-Lys replaces the terminal D-Alanine or disrupts the meso-diaminopimelic acid (m-DAP) cross-links. The fluorine substitution alters the electronic properties and steric volume of the lysine side chain, potentially preventing efficient cross-linking or rendering the cell wall susceptible to specific endopeptidases, leading to morphological defects and lysis.

Figure 1: Mechanism of Action – The "Imposter" Subunit

The following diagram illustrates the pathway of 5-F-D-Lys entry and incorporation into the peptidoglycan meshwork.

G Extracellular Extracellular 5-F-D-Lys Transport Uptake Systems (CycA / Dpp) Extracellular->Transport Periplasm Periplasmic Space Ldt_Enzyme L,D-Transpeptidase (Ldt) Periplasm->Ldt_Enzyme Substrate Transport->Periplasm PG_Precursor Nascent PG Pentapeptide PG_Precursor->Ldt_Enzyme Acceptor Incorporation Incorporation into PG Stem (Position 4/5) Ldt_Enzyme->Incorporation Exchange with D-Ala Defect Structural Weakness (Reduced Cross-linking) Incorporation->Defect Lysis Cell Lysis / Morphological Change Defect->Lysis

Caption: 5-F-D-Lys enters the periplasm and is utilized by L,D-transpeptidases to replace D-Alanine in the peptidoglycan stem, creating structural weak points.

Critical Experimental Pre-requisites

The "Peptide Interference" Rule: Standard rich media (LB, Mueller-Hinton) contain high concentrations of peptides and D-Alanine released from yeast extract. These compete with 5-F-D-Lys for uptake and incorporation. You must use M9 Minimal Media to observe the true antimetabolite effect.

Materials Checklist
ComponentSpecificationPurpose
Test Compound 5-Fluoro-D-Lysine HClActive antimetabolite.[3]
Base Media M9 Minimal Salts (5X)Nitrogen/Salt source without competing peptides.
Carbon Source 0.4% GlucoseEnergy source.
Cation Supplement 2 mM MgSO₄, 0.1 mM CaCl₂Membrane stability.[4]
Strain E. coli MG1655 (WT)Standard K-12 reference strain.
Control Antibiotic Ciprofloxacin or AmpicillinProcess control.
Rescue Agent D-Alanine (10 mM stock)Specificity control (Competitor).
Protocol 1: Stock Preparation & Quality Control

Objective: Prepare stable, accurate stock solutions free of contaminants.

  • Weighing: Weigh 10 mg of 5-F-D-Lys powder into a sterile microcentrifuge tube.

  • Solubilization: Dissolve in sterile Milli-Q water to a final concentration of 10 mg/mL (approx. 50-60 mM) . Avoid using DMSO unless solubility is an issue (fluorinated amino acids are typically water-soluble).

  • Filtration: Syringe filter through a 0.22 µm PVDF membrane . Do not autoclave the drug.

  • Storage: Aliquot into small volumes (50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol 2: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) in defined media.

Workflow Diagram:

MIC_Workflow Step1 1. Inoculum Prep (Overnight in M9 -> Dilute to OD 0.05) Step2 2. Plate Setup (2-fold Serial Dilution of 5-F-D-Lys) Step1->Step2 Step3 3. Challenge (Add Bacteria: Final 5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 18-24h, Static) Step3->Step4 Step5 5. Readout (OD600 & Visual Turbidity) Step4->Step5

Caption: Step-by-step workflow for MIC determination in 96-well format.

Step-by-Step Procedure:

  • Inoculum Prep:

    • Pick a single colony of E. coli MG1655 and inoculate into 5 mL M9 Glucose broth.

    • Incubate overnight at 37°C, 200 rpm.

    • Next day, dilute the overnight culture 1:100 into fresh M9 and grow to mid-log phase (OD600 ≈ 0.5).

    • Dilute this culture further to reach approx 1 × 10⁶ CFU/mL (approx. 1:500 dilution).

  • Plate Setup (96-well flat bottom):

    • Add 50 µL of M9 Glucose media to columns 2-12.

    • Add 100 µL of 5-F-D-Lys stock (adjusted to 2x highest test concentration, e.g., 1024 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria only).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 50 µL of the adjusted bacterial suspension (1 × 10⁶ CFU/mL) to wells in columns 1-11.

    • Final Test Volume: 100 µL.

    • Final Bacterial Density: 5 × 10⁵ CFU/mL.

  • Incubation: Seal with a breathable membrane (e.g., Breathe-Easy®) to prevent evaporation but allow O₂ exchange. Incubate at 37°C for 18-24 hours.

  • Analysis: Measure OD600. The MIC is the lowest concentration with no visible growth (OD600 < 0.1).

Protocol 3: Morphological Assessment (Microscopy)

Objective: D-amino acids often cause cell shape defects (spheres, stubby rods) at sub-MIC levels.

  • Sub-MIC Challenge: Inoculate E. coli into M9 media containing 5-F-D-Lys at 0.25x and 0.5x MIC .

  • Incubation: Grow to mid-log phase (approx. 4 hours).

  • Fixation (Optional): Mix 100 µL culture with 10 µL formaldehyde (final 4%) if not viewing immediately.

  • Mounting: Place 5 µL of culture on a 1% agarose pad (in M9 salts) on a microscope slide.

  • Imaging: Use Phase Contrast microscopy (100x oil objective).

    • Look for: Loss of rod shape, filamentation, or "blebbing" (indicative of cell wall weakening).

Protocol 4: Specificity Rescue Assay

Objective: Verify that toxicity is due to D-amino acid processing and not non-specific poisoning.

  • Setup: Prepare three sets of MIC plates as described in Protocol 2.

    • Set A: 5-F-D-Lys alone.

    • Set B: 5-F-D-Lys + 1 mM D-Alanine .

    • Set C: 5-F-D-Lys + 1 mM D-Lysine .

  • Hypothesis:

    • If 5-F-D-Lys acts by replacing D-Ala or competing with D-Lys, adding excess natural D-amino acids should increase the MIC (rescue the cells).

    • If the MIC remains unchanged, the mechanism may be off-target.

Data Presentation & Analysis

Table 1: Expected Results Template

Condition MIC (µg/mL) Morphology (0.5x MIC) Rescue (with D-Ala)
5-F-D-Lys Determine e.g., Shortened rods Yes/No (Shift > 4-fold)
Ciprofloxacin 0.015 (Ref) Filamentation No

| Solvent Control | N/A | Normal Rods | N/A |

Calculation of IC50: Plot OD600 (y-axis) vs. log[Concentration] (x-axis). Fit using a non-linear regression (Sigmoidal dose-response) to calculate the concentration inhibiting 50% of growth.

References
  • Cava, F., et al. (2011).[5] "Why D-amino acids? The role of D-amino acids in cell wall remodeling." Current Opinion in Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard. Link

  • Kuru, E., et al. (2012). "In Situ Probing of Newly Synthesized Peptidoglycan with Fluorescent D-Amino Acids." Angewandte Chemie. Link

  • Lam, H., et al. (2009).[5] "D-amino acids govern stationary phase cell wall remodeling in bacteria." Science. Link

  • ThermoFisher Scientific. "Amino Acid Analysis in Minimal Media." Application Note. Link

Sources

Method

using 5-fluoro-D-lysine to study post-translational modifications

Application Note: Strategic Utilization of 5-Fluoro-D-Lysine for Peptidoglycan Dynamics and Stereospecific PTM Profiling Abstract This guide details the application of 5-fluoro-D-lysine (5-F-D-Lys) , a non-canonical amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Fluoro-D-Lysine for Peptidoglycan Dynamics and Stereospecific PTM Profiling

Abstract

This guide details the application of 5-fluoro-D-lysine (5-F-D-Lys) , a non-canonical amino acid (ncAA) and fluorine-19 (


F) NMR probe, for the study of post-translational modifications (PTMs). While its L-enantiomer (5-fluoro-L-lysine) is the standard for eukaryotic histone analysis, 5-F-D-Lys is a specialized tool for bacterial peptidoglycan remodeling  and stereochemical validation  of eukaryotic enzymes. This note provides protocols for tracking bacterial cell wall editing (transpeptidation) and validating the stereospecificity of lysine acyltransferases.

Introduction: The Stereochemical Imperative

In the field of PTM analysis, the chirality of the probe dictates the biological pathway interrogated.

  • 5-Fluoro-L-Lysine: Mimics native L-lysine; incorporated into eukaryotic proteins (e.g., histones, p53) to report on acetylation, methylation, and ubiquitination via

    
    F NMR.
    
  • 5-Fluoro-D-Lysine: Mimics D-amino acids found in bacterial cell walls (peptidoglycan) and specific peptide isomers. It is not incorporated into standard eukaryotic proteins during translation, making it an ideal probe for extracytoplasmic bacterial PTMs (cell wall cross-linking) and a robust negative control for eukaryotic metabolic labeling.

Key Application Areas:

  • Bacterial Peptidoglycan Dynamics: Monitoring L,D-transpeptidase (Ldt) activity and cell wall maturation.

  • Enzymatic Stereoselectivity: Verifying the enantiomeric specificity of Lysine Methyltransferases (KMTs) and Acetyltransferases (KATs).

  • Antimicrobial Mechanism of Action: Tracking the disruption of cell wall cross-bridging by novel antibiotics.

Mechanism of Action: The "D-Exchange"

Unlike canonical translation, 5-F-D-Lys incorporation in bacteria occurs primarily in the periplasm via L,D-transpeptidases (Ldts) . These enzymes cleave the terminal D-Ala from the peptidoglycan stem peptide and exchange it for a D-amino acid from the medium.

Advantages over Fluorescent D-Amino Acids (FDAAs):

  • Minimal Steric Perturbation: The fluorine atom (Van der Waals radius ~1.47 Å) is similar to hydrogen (~1.2 Å), unlike bulky fluorophores (FITC/TAMRA) used in FDAAs. This allows 5-F-D-Lys to penetrate deep into the cross-linked mesh where FDAAs might be excluded.

  • Quantitative Readout:

    
    F NMR provides direct quantification of the ratio between free, stem-bound, and cross-linked lysine species.
    
Pathway Diagram: 5-F-D-Lys Incorporation

G Precursor Nascent Peptidoglycan (...L-Lys-D-Ala-D-Ala) Intermediate Acyl-Enzyme Complex Precursor->Intermediate Release of terminal D-Ala Probe Exogenous 5-Fluoro-D-Lysine Product Modified Peptidoglycan (...L-Lys-5-F-D-Lys) Probe->Product Periplasmic Import Ldt L,D-Transpeptidase (Enzyme) Ldt->Intermediate Intermediate->Product Nucleophilic attack by 5-F-D-Lys Crosslink 3-3 Crosslinked Peptidoglycan Product->Crosslink Maturation (Cross-bridging)

Figure 1: Mechanism of metabolic incorporation of 5-F-D-Lys into bacterial peptidoglycan via L,D-transpeptidase activity.[1]

Protocol A: 19F-NMR Profiling of Bacterial Cell Wall Editing

Objective: To quantify the incorporation of 5-F-D-Lys into the peptidoglycan of E. coli or V. cholerae and monitor cross-linking efficiency.

Materials
  • Bacterial Strain: E. coli (strain CS109 or similar) or V. cholerae.

  • Reagent: 5-Fluoro-D-Lysine hydrochloride (purity >98%).

  • Media: M9 Minimal Media (to reduce background NMR signals).

  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a

    
    F cryoprobe.
    
Step-by-Step Methodology
  • Inoculation & Pulse Labeling:

    • Grow bacteria in M9 media at 37°C to early exponential phase (OD₆₀₀ ~ 0.3).

    • Add 5-F-D-Lys to a final concentration of 1.0 mM.

    • Note: High concentration is required to compete with endogenous D-Alanine.

    • Incubate for 2 doublings (approx. 60–90 mins).

  • Peptidoglycan (PG) Extraction (Sacculus Isolation):

    • Harvest cells by centrifugation (5,000 x g, 10 min).

    • Resuspend pellet in 4% SDS (boiling) and boil for 30 min to lyse cells and remove non-covalently bound proteins.

    • Wash the sacculi (insoluble pellet) 3x with HPLC-grade water to remove SDS.

    • Enzymatic Cleanup: Treat with Trypsin (0.5 mg/mL) and Chymotrypsin to degrade cell wall-associated proteins. Wash 3x.

  • Mutanolysin Digestion:

    • Resuspend sacculi in 50 mM phosphate buffer (pH 6.0).

    • Add Mutanolysin (500 U) and incubate at 37°C overnight.

    • Rationale: This cleaves the glycan strands, solubilizing the muropeptides (stem peptides) for solution-state NMR without destroying the peptide cross-links.

  • NMR Sample Preparation:

    • Lyophilize the soluble muropeptide fraction.

    • Resuspend in 500 µL D₂O containing 10 µM Trifluoroacetic acid (TFA) as an internal chemical shift reference.

  • Data Acquisition:

    • Run a 1D

      
      F NMR spectrum (decoupled from ¹H).
      
    • Parameters: Spectral width 200 ppm; Relaxation delay 2.0 s; Scans >1024 (fluorine sensitivity is high, but concentration is low).

Data Interpretation
SpeciesPredicted Chemical Shift (

ppm)*
Structural Context
Free 5-F-D-Lys -182.5Unincorporated probe (wash-out control)
Monomer (Stem) -180.2Incorporated at Pos 4 (uncross-linked)
Dimer (Cross-link) -178.8Involved in 3-3 or 3-4 cross-link
Trimer/Oligomer -177.5Highly cross-linked mature PG

*Note: Shifts are relative to CFCl₃ (0 ppm). Exact values depend on pH and local buffer conditions.

Protocol B: Stereochemical Validation of Eukaryotic PTMs

Objective: Use 5-F-D-Lys as a negative control to prove that a specific histone modification signal (observed with 5-F-L-Lys) is enzymatically specific and not an artifact of non-specific binding.

Experimental Logic

If a researcher observes a


F signal shift in a cell lysate treated with 5-F-L-Lys, it suggests acetylation/methylation. To validate this, the experiment is repeated with 5-F-D-Lys.
  • Result A (No Signal/Shift): Confirms the enzyme (KAT/KMT) is stereoselective for L-Lys. The L-Lys signal is a genuine biological PTM.

  • Result B (Signal Observed): Suggests non-enzymatic chemical modification (e.g., glycation) or a promiscuous enzyme (e.g., certain racemases).

Workflow
  • Cell Culture:

    • Prepare two parallel cultures of HEK293T cells in lysine-deficient DMEM.

    • Flask A: Supplement with 0.5 mM 5-Fluoro-L-Lysine .

    • Flask B: Supplement with 0.5 mM 5-Fluoro-D-Lysine .

  • Induction (Optional):

    • Treat both flasks with a Deacetylase Inhibitor (e.g., SAHA, 5 µM) to accumulate acetylated species.

  • Nucleosome Extraction:

    • Lyse cells using a high-salt nuclear extraction buffer.

    • Precipitate histones using acid extraction (0.2 M H₂SO₄).

  • 19F NMR Analysis:

    • Compare spectra from Flask A and Flask B.

    • Flask A (L-isomer): Should show distinct peaks for K-Acetylated and K-Methylated species.

    • Flask B (D-isomer): Should show only the free amino acid peak. Any shifted peaks indicate non-specific background or racemase activity.

Critical Considerations & Troubleshooting

  • Toxicity: 5-F-D-Lys acts as an antimetabolite in some bacterial species by inhibiting lysine biosynthesis or protein translation if racemized. Determine the Minimum Inhibitory Concentration (MIC) prior to labeling; use sub-lethal concentrations (usually 10–50% of MIC) for metabolic labeling.

  • Racemization Check: In eukaryotic studies, if 5-F-D-Lys yields a PTM signal, perform a chiral chromatography analysis on the lysate to check if the cell possesses a Lysine Racemase that converted the D-probe to the L-form.

  • Signal Overlap: Ensure the pH of the NMR sample is strictly controlled (pH 4.0–6.0 is often optimal for resolving fluorine shifts on amino acids).

References

  • Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids. Science. Link

    • Grounding: Establishes the mechanism of D-amino acid incorporation into peptidoglycan via transpeptidases.[1][2]

  • Li, F., et al. (2018). A genetically encoded 19F NMR probe for lysine acetylation. Chemical Communications. Link

    • Grounding: Describes the use of fluorinated lysine for PTM tracking (L-isomer context).
  • Cava, F., et al. (2011). D-Amino acids in bacteria: novel functions for an old phenomenon. Microbiology.[1][2][3][4] Link

    • Grounding: Reviews the role of D-amino acids in bacterial physiology and cell wall editing.
  • Gelb, M. H., et al. (1985). Fluoro-D-amino acids as probes of enzymatic mechanisms.[1][3][5] Biochemistry.[2][3] Link

    • Grounding: Foundational text on using fluorinated D-isomers to study enzyme stereochemistry.
  • Botella, H., et al. (2017). Distinct Pathways for Modification of the Bacterial Cell Wall by Non-Canonical D-Amino Acids. mBio.[2] Link

    • Grounding: differentiating between L,D-transpeptidase incorporation and other pathways.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-D-Lysine

Welcome to the technical support center for the synthesis of 5-fluoro-D-lysine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-fluoro-D-lysine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable non-canonical amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-proven insights to help you troubleshoot common challenges and optimize your synthetic strategy.

The introduction of a fluorine atom into the lysine side chain at the C5 position creates a unique building block for peptide and protein engineering. However, its synthesis is fraught with challenges related to stereocontrol, protecting group strategy, and the fluorination step itself. This guide addresses these issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that researchers often have before or during the synthesis of 5-fluoro-D-lysine.

Q1: What are the primary synthetic strategies for preparing 5-fluoro-D-lysine?

There are two main approaches. The first, and more common, strategy involves a late-stage fluorination of a suitably protected D-lysine precursor, often a 5-hydroxy-D-lysine derivative. This route leverages the well-established chemistry of amino acids and introduces the critical fluorine atom towards the end of the synthesis. The key challenge here is achieving a stereospecific fluorination reaction. The second strategy involves starting with a small, fluorinated building block and constructing the amino acid framework around it, for example, using methods like the Schöllkopf approach to establish the α-amino acid stereocenter.[1]

Q2: Why is stereocontrol such a critical challenge in this synthesis?

There are two stereocenters to control: the α-carbon (C2) and the fluorine-bearing carbon (C5). For 5-fluoro-D-lysine, the C2 position must have the D-configuration. This is typically established by starting with a D-configured precursor like D-glutamic acid or by using asymmetric synthesis methods. The C5 stereocenter is generated during the fluorination step. If the fluorination proceeds via an SN2 mechanism on a chiral 5-hydroxylysine precursor, it will result in an inversion of configuration.[2][3] Failure to control this step can lead to a mixture of diastereomers, which are often difficult to separate and can have different biological activities.

Q3: What are the most common and problematic side reactions?

The most frequently encountered side reactions are intramolecular cyclizations. For example, derivatives of 4- or 5-hydroxylysine can readily form stable five- or six-membered lactones, respectively, if the carboxyl group is not robustly protected.[2][3] Similarly, during fluorination with reagents like DAST, an acid-sensitive N-Boc protecting group can be cleaved, leading to the formation of an undesired cyclic urethane instead of the fluorinated product.[4]

Q4: How does the C5-fluorine atom affect the properties of the lysine side chain?

The highly electronegative fluorine atom has a significant impact. It lowers the pKa of the ε-amino group (Nε) through a strong inductive effect (-I effect). This reduced basicity can alter hydrogen bonding capabilities, salt-bridge interactions, and post-translational modification sites within a peptide or protein, making it a powerful tool for probing protein structure and function.

Part 2: Troubleshooting Guide - Synthesis & Reaction Strategy

This section provides in-depth solutions to specific problems encountered during the synthesis.

Topic: Protecting Group Scheme Failure

Q: My protecting groups are not orthogonal. I'm observing premature deprotection of the ε-amino or carboxyl group during the synthesis. What is going wrong and how can I fix it?

A: This is a classic problem of a failed orthogonal protecting group strategy. Orthogonality means that each protecting group can be removed under specific conditions without affecting the others. When this principle is violated, you lose control over the synthesis, leading to side reactions and significantly lower yields.

The Causality: The issue arises from selecting protecting groups with overlapping chemical labilities. For instance, using a Boc group for the ε-amino protection and a benzyl ester for the carboxyl group is a poor choice if you plan to use hydrogenolysis (H₂/Pd) to remove the benzyl ester, as this condition can also partially cleave the Boc group. The most critical point in fluorolysine synthesis is the protection of the carboxyl group; using an acid-labile group like a benzyl ester can lead to spontaneous lactonization with a C5-hydroxyl group.[2][3] Therefore, a more robust protecting group like a tert-butyl (tBu) ester is highly recommended.[2][3]

Solution & Protocol:

  • Re-evaluate Your Scheme: Map out your entire synthetic route and the conditions required for each step. Choose protecting groups that are stable to all subsequent reaction conditions until their intended removal.

  • Implement a Robust Orthogonal Strategy: A common and effective strategy for lysine derivatives intended for peptide synthesis is the Fmoc/Boc/tBu scheme.[5][6]

    • α-Amino Group: Fmoc (Fluorenylmethyloxycarbonyl), removed by base (e.g., piperidine).

    • ε-Amino Group: Boc (tert-Butoxycarbonyl), removed by strong acid (e.g., TFA).

    • Carboxyl Group: tBu (tert-Butyl ester), also removed by strong acid (e.g., TFA).

This scheme allows for selective deprotection at each site. For instance, the Fmoc group can be removed for peptide chain elongation without affecting the Boc or tBu groups.[5]

Table 1: Common Orthogonal Protecting Groups for Lysine Synthesis
Functional GroupProtecting GroupAbbreviationCleavage ConditionsStability
α-Amino9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFStable to acid, mild H₂/Pd
ε-Aminotert-ButoxycarbonylBocTFA, HClStable to base, H₂/Pd
ε-AminoBenzyloxycarbonylZ (or Cbz)H₂/Pd, HBr/AcOHStable to base, mild acid
Carboxyltert-Butyl esterOtBuTFA, HClStable to base, H₂/Pd
CarboxylBenzyl esterOBnH₂/Pd, strong acid/baseStable to mild acid/base

Data compiled from various sources.[5][6][7]

G cluster_0 Robust Orthogonal Protection for 5-Fluoro-D-Lysine Synthesis Start D-Lysine Precursor Protected Fmoc-D-Lys(Boc)-OtBu Start->Protected Protection Fluorination Fluorination Step (e.g., PyFluor) Protected->Fluorination Fmoc_Remove Fmoc Removal (Piperidine) Fluorination->Fmoc_Remove Post-Fluorination Peptide_Synth Peptide Synthesis Fmoc_Remove->Peptide_Synth Final_Deprotect Final Deprotection (TFA) Peptide_Synth->Final_Deprotect Final_Product Fluorinated Peptide Final_Deprotect->Final_Product

Caption: Orthogonal protection workflow for peptide synthesis.
Topic: Inefficient Deoxyfluorination

Q: My deoxyfluorination of the 5-hydroxylysine precursor is giving low yields and/or forming elimination byproducts. How can I improve this critical step?

A: Deoxyfluorination is arguably the most challenging step in the synthesis. Low yields are often due to competing side reactions, substrate decomposition, or incomplete reaction. The choice of fluorinating reagent and strict control of reaction conditions are paramount.

The Causality: Reagents like DAST (Diethylaminosulfur trifluoride) can promote side reactions, especially with sensitive substrates. For instance, if an N-Boc protecting group is present, DAST can facilitate an intramolecular cyclization to form a five-membered urethane, a dead-end product.[4] Newer reagents like PyFluor or Fluolead are often milder and can provide better outcomes. The reaction mechanism is typically SN2, which requires the hydroxyl group to be a good leaving group and is sensitive to steric hindrance. Incomplete conversion can result from insufficient reagent, low temperature, or moisture contamination.

Solution & Protocol:

  • Choice of Reagent: Consider switching from DAST to a more modern reagent. PyFluor (2-pyridinesulfonyl fluoride) in the presence of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective for converting secondary alcohols to fluorides with inversion of configuration.[2][3][4]

  • Anhydrous Conditions: The reaction is extremely sensitive to water. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly. This can help minimize decomposition and side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Protocol 2: Example Deoxyfluorination using PyFluor

This is a representative protocol based on literature procedures and should be adapted and optimized for your specific substrate.[4]

  • Preparation: Under an argon atmosphere, dissolve the protected 5-hydroxy-D-lysine precursor (1.0 equiv) in anhydrous toluene.

  • Addition of Base: Add a strong organic base such as DBU or MTBD (1.5 equiv).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Fluorination: Slowly add a solution of PyFluor (1.5 equiv) in anhydrous toluene to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_1 Deoxyfluorination Troubleshooting Logic Start Low Yield in Fluorination Step Check1 Check for Cyclized Byproducts (e.g., urethane) Start->Check1 Check2 Check for Starting Material Start->Check2 Check3 Check for Elimination Products Start->Check3 Sol1 Switch to Milder Reagent (e.g., PyFluor) Check1->Sol1 If Yes Sol2 Ensure Anhydrous Conditions Increase Reagent Stoichiometry Optimize Temp/Time Check2->Sol2 If Yes Sol3 Use Non-Nucleophilic Base Lower Reaction Temperature Check3->Sol3 If Yes

Caption: A logical flowchart for troubleshooting deoxyfluorination.

Part 3: Troubleshooting Guide - Purification & Analysis

Topic: Purification Challenges

Q: My final, fully deprotected 5-fluoro-D-lysine is difficult to purify by standard silica gel chromatography. What other methods can I use?

A: This is expected. The final product is a zwitterionic amino acid, making it highly polar and often insoluble in common organic solvents used for silica gel chromatography. It will likely stick irreversibly to the silica gel.

The Causality: Free amino acids exist as zwitterions at neutral pH. Their high polarity and charge make them unsuitable for normal-phase chromatography.

Solution:

  • Ion-Exchange Chromatography: This is the most powerful technique for purifying amino acids. Use a strongly acidic cation-exchange resin. The protocol involves:

    • Loading the crude amino acid solution onto the resin bed.

    • Washing with water to remove non-basic impurities.

    • Selectively eluting impurities with a dilute aqueous ammonia solution (e.g., 0.01-2%).[8]

    • Finally, eluting the pure 5-fluoro-D-lysine with a more concentrated ammonia solution.[8]

  • Purification of a Protected Intermediate: Often, it is much easier to meticulously purify a late-stage protected intermediate (e.g., the Boc- or Z-protected version) using standard silica gel chromatography. Once this intermediate is highly pure, the final deprotection step can be performed, and if the reaction is clean, a simple precipitation or crystallization might be sufficient to isolate the final product.

References

  • Synthesis of N‐trifluoroethyl Substituted Lysine and Homologs. (2022). Chemistry & Biodiversity. Available at: [Link]

  • Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2022). Molecules. Available at: [Link]

  • Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • 4-Fluorinated L-lysine analogs as selective i-NOS inhibitors: Methodology for introducing fluorine into the lysine side chain. (2003). Organic & Biomolecular Chemistry. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (2024). Synpeptide. Available at: [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. Available at: [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. Available at: [Link]

  • Unnatural Lysines with Reduced Sidechain N-Basicity. Synthesis of N-trifluoroethyl. (2022). Chemistry & Biodiversity. Available at: [Link]

  • Purification of lysine. (1959). Google Patents.
  • Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. (2023). ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-D-lysine Coupling

Welcome to the technical support center for 5-fluoro-D-lysine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-fluoro-D-lysine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the successful incorporation of 5-fluoro-D-lysine into peptides and other molecules. As Senior Application Scientists, we have synthesized our expertise to create a guide that is not only technically accurate but also provides practical, field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your 5-fluoro-D-lysine coupling experiments.

Q1: What are the primary advantages of using 5-fluoro-D-lysine in peptide synthesis and drug development?

A1: 5-fluoro-D-lysine is a synthetic amino acid that offers several unique advantages. The fluorine atom at the 5-position can enhance the metabolic stability of the molecule by blocking potential sites of enzymatic degradation. Furthermore, the presence of fluorine can modulate the pKa of the epsilon-amino group, potentially influencing its reactivity and the overall conformation of the resulting peptide. The D-configuration provides resistance to proteolysis, prolonging the in-vivo half-life of the peptide.

Q2: How does the 5-fluoro substituent affect the reactivity of the lysine side-chain amine?

A2: The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the epsilon-amino group of the lysine side chain. This may necessitate slightly adjusted coupling conditions, such as a modest increase in reaction time or the use of highly efficient coupling reagents, to achieve optimal yields.

Q3: What are the most common coupling chemistries used for 5-fluoro-D-lysine?

A3: The most common and effective coupling methods for 5-fluoro-D-lysine are amide bond formations using activated esters (like NHS esters) or carbodiimide-mediated couplings (such as EDC/DCC) with an activating agent (e.g., HOBt, Oxyma). These methods are robust and generally provide high yields when optimized.

Q4: How can I confirm the successful coupling of 5-fluoro-D-lysine?

A4: Successful coupling can be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is essential for verifying the correct mass of the final product. 19F NMR spectroscopy is a powerful tool to confirm the presence and integrity of the fluorine atom in the final conjugate. HPLC analysis is also crucial for assessing the purity of the product.

Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the coupling of 5-fluoro-D-lysine.

Low Coupling Efficiency or Incomplete Reaction

Q: My reaction shows low yield or a significant amount of unreacted starting material. What are the likely causes and how can I improve the outcome?

A: Low coupling efficiency is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Suboptimal pH of the Reaction Mixture:

  • Causality: The epsilon-amino group of 5-fluoro-D-lysine needs to be deprotonated to act as an effective nucleophile. If the pH is too low, the amine will be protonated and unreactive. Conversely, a pH that is too high can lead to hydrolysis of the activated ester or other side reactions.

  • Solution: The optimal pH for most amine-reactive couplings is between 7.5 and 8.5. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer to maintain the pH in this range. Verify the pH of your reaction mixture before and during the reaction.

2. Inefficient Activation of the Carboxylic Acid:

  • Causality: For carbodiimide-mediated couplings, insufficient activation of the carboxylic acid will result in a slow and incomplete reaction.

  • Solution: Ensure you are using a fresh stock of your carbodiimide (e.g., EDC) and an appropriate activating agent like HOBt or Oxyma. The use of an activating agent is critical to suppress side reactions and improve efficiency.

3. Steric Hindrance:

  • Causality: The coupling partners may be sterically hindered, preventing efficient reaction.

  • Solution: Consider using a coupling reagent with a longer spacer arm to overcome steric hindrance. Alternatively, increasing the reaction time or temperature (within the limits of your molecules' stability) can help drive the reaction to completion.

4. Insufficient Molar Excess of Reagents:

  • Causality: An inadequate amount of the coupling partner or activating agents can lead to an incomplete reaction.

  • Solution: For reactions with valuable substrates, it is common to use a 1.2 to 1.5-fold molar excess of the less critical coupling partner. For carbodiimide couplings, a slight excess of the carbodiimide and activating agent is also recommended.

Presence of Side Products

Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and mitigation strategies:

1. N-acylurea Formation (in Carbodiimide Reactions):

  • Causality: This side product arises from the rearrangement of the O-acylisourea intermediate in the absence of a suitable nucleophile or when the nucleophile is sterically hindered.

  • Solution: The addition of an activating agent such as HOBt or Oxyma is crucial to intercept the O-acylisourea and form a more stable activated ester, thus minimizing N-acylurea formation.

2. Hydrolysis of the Activated Ester:

  • Causality: Activated esters (e.g., NHS esters) are susceptible to hydrolysis, especially at high pH or in the presence of water.

  • Solution: Perform the reaction in an anhydrous organic solvent if your starting materials are soluble. If an aqueous buffer is required, use a freshly prepared solution of the activated ester and minimize the reaction time. Keep the pH in the recommended range of 7.5-8.5.

Experimental Protocols

Here we provide a detailed, step-by-step protocol for a typical coupling reaction using an NHS ester.

Protocol: Coupling of an NHS Ester to 5-Fluoro-D-lysine

  • Preparation of Reagents:

    • Dissolve the 5-fluoro-D-lysine derivative in a suitable buffer (e.g., 0.1 M PBS, pH 8.0).

    • Dissolve the NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

  • Reaction Setup:

    • To the solution of 5-fluoro-D-lysine, add the NHS ester stock solution dropwise while gently stirring. A typical molar ratio is 1:1.2 (lysine derivative:NHS ester).

    • The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of protein substrates.

  • Reaction Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS ester.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the product using HRMS, 19F NMR, and HPLC.

Data Presentation

Table 1: Recommended Reaction Conditions for Common Coupling Chemistries

Coupling ChemistryActivating AgentpH RangeTypical Reaction TimeKey Considerations
NHS EsterN/A7.5 - 8.51-4 hoursSusceptible to hydrolysis at high pH.
EDC/HOBtHOBt4.5 - 6.0 (activation) then 7.5 - 8.5 (coupling)2-12 hoursHOBt suppresses N-acylurea formation.
EDC/OxymaOxyma4.5 - 6.0 (activation) then 7.5 - 8.5 (coupling)2-12 hoursOxyma is a safer and often more effective alternative to HOBt.

Visualizations

Diagram 1: General Workflow for 5-Fluoro-D-lysine Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_lysine Prepare 5-Fluoro-D-Lysine Solution mix Mix Reactants & Adjust pH prep_lysine->mix prep_partner Prepare Coupling Partner Solution prep_partner->mix incubate Incubate mix->incubate quench Quench Reaction incubate->quench purify Purify Product (HPLC) quench->purify characterize Characterize (MS, NMR) purify->characterize

Caption: A typical workflow for the coupling of 5-fluoro-D-lysine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_solutions Potential Solutions start Low Yield? check_ph Is pH optimal? start->check_ph Check pH solution_ph Adjust pH to 7.5-8.5 solution_reagent Use Fresh Coupling Reagents solution_time Increase Reaction Time/Temp solution_excess Increase Molar Excess of Reagent check_ph->solution_ph No check_reagents Are reagents fresh? check_ph->check_reagents Yes check_reagents->solution_reagent No check_time Is reaction time sufficient? check_reagents->check_time Yes check_time->solution_time No check_time->solution_excess Yes

Troubleshooting

Technical Support Center: Purification Strategies for 5-Fluoro-D-Lysine Containing Peptides

Welcome to the technical support center for researchers working with 5-fluoro-D-lysine (5F-D-Lys) containing peptides. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-fluoro-D-lysine (5F-D-Lys) containing peptides. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to help you navigate the unique challenges presented by these modified biomolecules. The introduction of fluorine can significantly alter a peptide's physicochemical properties, making purification a non-trivial task. This guide offers troubleshooting advice and answers to frequently asked questions to empower you to develop robust and efficient purification strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 5F-D-Lys peptide.

Q1: My 5-fluoro-D-lysine peptide co-elutes with impurities during RP-HPLC. What can I do?

Co-elution of impurities, particularly deletion or truncated sequences from solid-phase peptide synthesis (SPPS), is a common and formidable challenge.[1] These impurities often have very similar hydrophobicity to the target peptide, making separation by reversed-phase high-performance liquid chromatography (RP-HPLC) alone difficult.

Causality: The primary driver for retention in RP-HPLC is hydrophobicity.[2] Impurities that are only marginally different from your target peptide (e.g., missing a single amino acid) will have very similar retention times. The fluorination on the lysine side chain can further complicate this by altering the peptide's interaction with the stationary phase in unpredictable ways.[3]

Solutions:

  • Optimize Your Gradient: A shallow gradient is the first and simplest variable to adjust. By decreasing the rate of change in the organic mobile phase (e.g., from 1% acetonitrile/minute to 0.5% or even 0.2%), you increase the residence time on the column, providing more opportunity for separation between closely eluting species.[4]

  • Change Mobile Phase pH and/or Ion-Pairing Reagent:

    • pH Manipulation: The charge state of your peptide affects its retention. Switching the pH can alter the protonation of acidic (Asp, Glu) and basic (Lys, Arg, His) residues, which can significantly change the peptide's overall hydrophobicity and selectivity on the column. For instance, moving from a low pH (e.g., 0.1% TFA, pH ~2) to a mid-range pH (e.g., 10 mM ammonium formate, pH ~6.5) or high pH (e.g., 10 mM ammonium bicarbonate, pH ~8) can sometimes resolve co-eluting peaks. A column stable at high pH, such as a hybrid silica particle column, is required for this approach.

    • Alternative Ion-Pairing Reagents: While trifluoroacetic acid (TFA) is standard, other reagents can alter selectivity. Formic acid (FA) is a common alternative, especially for LC-MS applications, and can change the elution profile.

  • Implement an Orthogonal Purification Strategy: This is the most powerful solution. Orthogonality means using a second purification method that separates molecules based on a different principle than hydrophobicity.[1][5]

    • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. An initial IEX step can effectively remove non-peptide impurities and even peptide-related impurities that have a different charge from your target molecule.[5]

    • "Catch-and-Release" Methods: These techniques involve tagging the full-length peptide during synthesis, allowing it to be selectively captured on a specific resin while impurities are washed away.[6][7]

Workflow: Troubleshooting Co-Elution

start Co-eluting Impurities Detected by Analytical HPLC/MS shallow_grad Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) start->shallow_grad check_res Resolution Improved? shallow_grad->check_res change_mobile Alter Mobile Phase (Change pH or Ion-Pair Reagent) check_res->change_mobile No success Purity Goal Achieved check_res->success Yes check_res2 Resolution Improved? change_mobile->check_res2 orthogonal Implement Orthogonal Purification (e.g., Ion Exchange before RP-HPLC) check_res2->orthogonal No check_res2->success Yes orthogonal->success fail Re-evaluate Synthesis Strategy orthogonal->fail cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Final Product crude Crude Peptide from SPPS & Cleavage analytical Analytical RP-HPLC (Method Development) crude->analytical prep Preparative RP-HPLC (Fraction Collection) analytical->prep analysis Purity Check & Mass ID (Analytical HPLC & MS) prep->analysis pooling Pool Pure Fractions analysis->pooling lyo Lyophilization pooling->lyo final Pure Lyophilized Peptide lyo->final

Caption: From crude synthesis to purified peptide.

Q3: Are there alternatives to RP-HPLC for purifying these peptides?

Yes. While RP-HPLC is the workhorse of peptide purification, other methods can be used, especially in an orthogonal approach. [1][7]

  • Ion-Exchange Chromatography (IEX): As mentioned in the troubleshooting section, IEX is an excellent first step to remove impurities with different charge states. [5]* Size-Exclusion Chromatography (SEC): SEC separates molecules by size. It is generally lower resolution than RP-HPLC but can be useful for removing very small impurities (e.g., scavenger molecules) or large, aggregated species.

  • Fluorous Solid-Phase Extraction (FSPE): This is a specialized technique that leverages the unique properties of fluorinated molecules. [8]A fluorous-functionalized stationary phase can be used to selectively retain fluorinated peptides while non-fluorinated impurities pass through. This can be a highly selective enrichment strategy. [8][9]

Q4: How does the D-amino acid configuration of lysine affect purification?

The use of a D-amino acid primarily impacts the peptide's biological properties, such as its stability against proteases. [10][11]For purification, the effects are generally subtle but can be significant:

  • Chirality and Retention: Diastereomers (peptides differing only in the chirality of one or more amino acids) can sometimes be separated by standard RP-HPLC because their different 3D shapes can lead to different interactions with the stationary phase. [12]* No Major Protocol Change: The presence of a D-amino acid does not fundamentally change the purification strategy. The principles of hydrophobicity and charge still apply. However, if you are synthesizing both the all-L and the D-lysine versions of a peptide, do not expect their retention times to be identical.

Q5: What are the best practices for handling and storing purified 5-fluoro-D-lysine peptides to ensure stability?

Peptide stability is critical for reproducible experimental results. [13]Fluorinated peptides are generally stable, but standard best practices should always be followed.

  • Storage Form: Store the peptide in its lyophilized (powder) form at -20°C or, for long-term storage, at -80°C. [13]* Avoid Moisture: Lyophilized peptides are often hygroscopic. Keep vials tightly sealed and consider storing them in a desiccator.

  • Reconstitution: When you need to use the peptide, allow the vial to warm to room temperature before opening to prevent condensation. Dissolve it in a suitable sterile buffer. If you must use an organic solvent like DMSO first, do so sparingly and then dilute with your aqueous buffer.

  • Aliquoting: Once in solution, do not repeatedly freeze-thaw the entire stock. Prepare single-use aliquots and store them frozen. [13]* pH Considerations: Certain amino acid sequences are prone to degradation at high pH (e.g., deamidation of asparagine). Unless required for your experiment, store peptide solutions at a slightly acidic to neutral pH (pH 5-7). [13]

References
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Wucherpfennig, T. G., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science. Retrieved from [Link]

  • Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology. Retrieved from [Link]

  • Miyake-Stoner, S. J., et al. (2009). Analysis of fluorinated proteins by mass spectrometry. Methods in Enzymology. Retrieved from [Link]

  • Gao, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Dwivedi, S., et al. (2026). Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of peptides based on fluorine content. Retrieved from [Link]

  • Ying, W., et al. (2008). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Downstream Processing/ Purification/ Isolation of Peptides. Retrieved from [Link]

  • Conticello, V. P. (2018). Fluorinated peptide biomaterials. Peptide Science. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Infield, D. T., et al. (2022). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods and Protocols. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Breen, B., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Polypeptide Group. (2024, August 13). Downstream processes for peptide manufacturing: optimization strategy and latest technical trends. Retrieved from [Link]

  • Hary, T., et al. (2025). Investigation of Impurities in Peptide Pools. Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Arndt, M., et al. (2020). Matter–wave interference and deflection of tripeptides decorated with fluorinated alkyl chains. Communications Chemistry. Retrieved from [Link]

  • Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]

  • GenScript. (2014, August 25). Avoiding peptide assay failure: hidden problems and solutions. Retrieved from [Link]

  • Ashford, B., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Applied Sciences. Retrieved from [Link]

  • Dong, M. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (2021, January 29). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Bánóczi, Z., et al. (2021). Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability. ACS Omega. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Lee, E. Y., et al. (2019). All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wessol, A. T., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

Optimization

addressing the hygroscopic nature of 5-fluoro-D-lysine hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-fluoro-D-lysine hydrochloride. It addresses the challenges associated with its hygroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-fluoro-D-lysine hydrochloride. It addresses the challenges associated with its hygroscopic nature and offers practical solutions to ensure experimental accuracy and product integrity.

Introduction to 5-Fluoro-D-lysine Hydrochloride

5-Fluoro-D-lysine is a synthetic amino acid derivative. The introduction of a fluorine atom can significantly alter the compound's chemical properties, including its basicity and metabolic stability, making it a valuable tool in drug discovery and chemical biology. However, like many hydrochloride salts of amino acids, it can be hygroscopic, readily absorbing moisture from the atmosphere. This can lead to issues with weighing, stability, and the reproducibility of experimental results.

This document is designed to be a living resource. As more specific data on 5-fluoro-D-lysine hydrochloride becomes available, this guide will be updated.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 5-fluoro-D-lysine hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. For 5-fluoro-D-lysine hydrochloride, this means that the powdered or solid form of the compound will attract and hold water molecules. This can lead to several challenges in a laboratory setting, including:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations for solutions.

  • Chemical Instability: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising the purity of the compound.

  • Physical Changes: The compound may become sticky, clump together, or even deliquesce (dissolve in the absorbed water) at high humidity.

Q2: How can I tell if my sample of 5-fluoro-D-lysine hydrochloride has absorbed a significant amount of water?

A2: Visual inspection is the first step. If the normally fine powder appears clumpy, sticky, or has a wet appearance, it has likely absorbed moisture. For a quantitative assessment, Karl Fischer titration is the gold standard method for determining water content in a sample.

Q3: What are the ideal storage conditions for 5-fluoro-D-lysine hydrochloride?

A3: To minimize moisture absorption, 5-fluoro-D-lysine hydrochloride should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant like silica gel or Drierite™. For long-term storage, a controlled low-humidity environment or a dry box/glove box is recommended. Storing the compound at reduced temperatures (e.g., 2-8 °C) can also slow down the rate of moisture absorption and potential degradation.

Q4: Can I dry my sample of 5-fluoro-D-lysine hydrochloride if it has absorbed water?

A4: Yes, it is often possible to dry a hygroscopic sample. A common method is to use a vacuum oven at a mild temperature (e.g., 30-40 °C). It is crucial to use a temperature that will not cause thermal degradation of the compound. Always perform a small-scale test first and re-analyze the material (e.g., by NMR or LC-MS) to ensure its integrity has not been compromised.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Inaccurate concentration of the 5-fluoro-D-lysine hydrochloride solution due to weighing a "wet" sample.

  • Solution:

    • Dry the sample: Before weighing, dry a sufficient amount of the compound under vacuum as described in FAQ 4.

    • Weigh in a controlled environment: If possible, weigh the compound in a glove box with a controlled low-humidity atmosphere.

    • Use a fresh, sealed vial: Always use a new, tightly sealed vial for each experiment to minimize exposure to ambient humidity.

    • Prepare stock solutions fresh: If possible, prepare stock solutions immediately after weighing and use them promptly.

Issue 2: The compound is difficult to handle and appears "sticky."
  • Possible Cause: Significant water absorption has led to a change in the physical state of the compound.

  • Solution:

    • Transfer in a dry environment: Handle the compound in a dry box or glove box to prevent further moisture uptake.

    • Use appropriate tools: Use spatulas and weighing boats made of non-static material to minimize clumping.

    • Dry the material: If the stickiness is severe, drying the sample as described above may be necessary.

Issue 3: Degradation of the compound is observed over time in storage.
  • Possible Cause: The presence of absorbed water is facilitating chemical degradation.

  • Solution:

    • Improve storage conditions: Ensure the compound is stored in a tightly sealed container within a desiccator containing fresh desiccant.

    • Aliquot the sample: For long-term projects, consider aliquoting the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the entire batch to atmospheric moisture each time it is used.

    • Monitor purity: Periodically check the purity of your stored compound using an appropriate analytical method like HPLC or LC-MS.

Experimental Protocols

Protocol 1: Weighing 5-Fluoro-D-lysine Hydrochloride

This protocol provides a step-by-step method for accurately weighing this hygroscopic compound.

Materials:

  • 5-Fluoro-D-lysine hydrochloride

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Glove box or dry box (ideal) or a room with controlled low humidity

  • Desiccator

Procedure:

  • Acclimatize the container: Before opening, allow the container of 5-fluoro-D-lysine hydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder upon opening.

  • Perform weighing in a controlled environment: If available, conduct all weighing operations inside a glove box or a balance enclosure with controlled humidity.

  • Tare the weighing vessel: Place the weighing paper or boat on the analytical balance and tare the weight.

  • Dispense the compound quickly: Quickly and carefully transfer the desired amount of the compound to the weighing vessel. Minimize the time the main container is open.

  • Record the weight promptly: As soon as the desired amount is transferred, record the weight.

  • Seal the container immediately: Tightly seal the main container of 5-fluoro-D-lysine hydrochloride immediately after dispensing.

  • Transfer for dissolution: Immediately proceed to dissolve the weighed compound in the desired solvent.

Protocol 2: Preparation of a Stock Solution

Materials:

  • Weighed 5-fluoro-D-lysine hydrochloride

  • Appropriate solvent (e.g., ultrapure water, PBS)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add solvent to the flask: Add approximately 80% of the final desired volume of solvent to the volumetric flask.

  • Transfer the weighed compound: Carefully transfer the weighed 5-fluoro-D-lysine hydrochloride into the volumetric flask.

  • Rinse the weighing vessel: Rinse the weighing boat or paper with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Dissolve the compound: Gently swirl the flask or use a vortex mixer or magnetic stirrer to completely dissolve the compound.

  • Bring to final volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store appropriately: Store the stock solution as recommended for your specific application, often at -20 °C or -80 °C in aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Hygroscopic_Compound_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis & Use Storage Store in Desiccator (Low Humidity) Weigh Weigh Quickly (Controlled Environment) Storage->Weigh Equilibrate to Room Temp QC Quality Control (e.g., Karl Fischer) Storage->QC Periodic Check Dissolve Immediate Dissolution Weigh->Dissolve Minimize Exposure Use Experimental Use Dissolve->Use

Caption: Recommended workflow for handling hygroscopic 5-fluoro-D-lysine hydrochloride.

Troubleshooting_Logic Problem Inconsistent Results Cause1 Inaccurate Weighing (Moisture Absorption) Problem->Cause1 Cause2 Compound Degradation Problem->Cause2 Solution1 Dry Sample Before Use Cause1->Solution1 Solution2 Weigh in Dry Environment Cause1->Solution2 Solution3 Improve Storage Conditions (Desiccator, Aliquoting) Cause2->Solution3

Caption: Troubleshooting logic for inconsistent experimental results.

Data Summary

ParameterRecommended Action or ValueAnalytical Method
Water Content (Initial) As low as possible (<0.5%)Karl Fischer Titration
Storage Humidity < 30% Relative Humidity (RH)N/A
Weighing Environment Glove box or balance with <40% RHN/A
Drying Temperature 30-40 °C under vacuum (test first)N/A

References

Due to the lack of specific literature on the hygroscopicity of 5-fluoro-D-lysine hydrochloride, this guide is based on general best practices for handling hygroscopic pharmaceutical and chemical compounds. The principles outlined are widely accepted in the scientific community. For further reading on handling hygroscopic materials, the following resources are recommended:

  • Hygroscopicity in Pharmaceutical Solids: This article provides a comprehensive overview of hygroscopicity and its implic

    • Source: American Pharmaceutical Review
    • URL: [Link]

  • Technical Bulletin AL-134: Handling Air-Sensitive Reagents: While focused on air-sensitivity, this document from MilliporeSigma (a major chemical supplier) provides valuable techniques for handling sensitive compounds, many of which are also hygroscopic. Source: MilliporeSigma
  • Good Weighing Practices: Mettler Toledo provides guidelines on accurate weighing, which is crucial when dealing with hygroscopic substances.

    • Source: Mettler Toledo
    • URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enzymatic Stability of 5-Fluoro-D-Lysine Containing Peptides

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation.[1] The rapid clearance of peptides by endogenous pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation.[1] The rapid clearance of peptides by endogenous proteases severely limits their bioavailability and in vivo half-life, posing a significant hurdle in translating promising candidates into effective drugs.[2] This guide provides an in-depth technical comparison of strategies to enhance peptide stability, with a specific focus on the novel amino acid, 5-fluoro-D-lysine, as a superior building block for robust peptide drug design. We will explore the mechanistic rationale behind its enhanced stability and provide detailed, field-proven protocols for its evaluation.

The Challenge: Proteolytic Degradation

Peptides administered in vivo are immediately exposed to a hostile environment teeming with peptidases and proteases.[3] These enzymes, found in blood, the gastrointestinal tract, and within target tissues, efficiently hydrolyze peptide bonds, inactivating the therapeutic molecule.[1][4] Key enzymes like trypsin, which cleaves at the C-terminus of lysine and arginine residues, and chymotrypsin, targeting bulky hydrophobic residues, are primary culprits in this degradation cascade.[1] Consequently, a major focus of medicinal chemistry is the structural modification of peptides to render them resistant to this enzymatic onslaught.[5]

Enhancing Stability: A Comparison of Key Strategies

Several strategies have been developed to "harden" peptides against proteolysis. Among the most effective are the incorporation of D-amino acids and the use of fluorinated amino acids.

Alternative 1: D-Amino Acid Substitution

The substitution of naturally occurring L-amino acids with their D-enantiomers is a cornerstone of peptide stabilization.[6] Proteases have evolved to be highly stereospecific, primarily recognizing and binding to substrates composed of L-amino acids.[1][7] The mirror-image configuration of a D-amino acid at or near a cleavage site disrupts the critical enzyme-substrate interaction, effectively preventing hydrolysis.[6][8] For instance, replacing an L-lysine with a D-lysine can dramatically increase a peptide's half-life in the presence of trypsin and in human serum.[8][9]

Alternative 2: Fluorinated Amino Acids

The introduction of fluorine into amino acid side chains offers a more nuanced approach to enhancing stability. Fluorination can increase resistance to protease degradation through several mechanisms:

  • Steric Hindrance: The van der Waals radius of fluorine is larger than that of hydrogen, creating steric bulk that can physically block the protease's active site.[10]

  • Electronic Perturbation: Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for hydrolysis.[10][11]

However, the impact of fluorination is not always predictable and is highly dependent on the position of the substitution relative to the cleavage site, the specific enzyme, and the degree of fluorination.[12][13]

The Superior Approach: 5-Fluoro-D-Lysine

5-Fluoro-D-lysine represents a synergistic combination of the two strategies mentioned above. By integrating both a D-configuration and a fluorine atom, this unnatural amino acid is engineered to provide multi-layered protection against enzymatic degradation.

  • Dual-Mechanism Protection: It leverages the profound steric barrier of the D-configuration, which is the primary defense against protease recognition.[6]

  • Reinforced Stability: The addition of fluorine to the lysine side chain provides a secondary layer of electronic and steric shielding, further diminishing any residual enzyme interaction.

This dual-action design makes peptides containing 5-fluoro-D-lysine exceptionally robust, a hypothesis that can be rigorously tested using the standardized protocols detailed below.

Experimental Framework for Stability Assessment

To objectively compare the performance of 5-fluoro-D-lysine, a systematic stability study should be conducted. This involves synthesizing a parent peptide (containing L-lysine) and its analogues: one with D-lysine, one with 5-fluoro-L-lysine, and the target peptide with 5-fluoro-D-lysine.

Diagram: General Workflow for Peptide Stability Assays

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions (e.g., 1 mg/mL in H2O) Incubate Incubate Peptides in Matrix @ 37°C with Shaking Peptide_Stock->Incubate Matrix Prepare Biological Matrix (Human Plasma or Enzyme Solution) Matrix->Incubate Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 30, 60, 120, 240 min) Incubate->Time_Points Quench Quench Reaction (e.g., add Acetonitrile or TCA) Time_Points->Quench Precipitate Precipitate Proteins (Incubate on Ice) Quench->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis Analyze by RP-HPLC or LC-MS/MS Collect->Analysis Quantify Quantify Remaining Intact Peptide Analysis->Quantify Calculate Calculate Half-Life (T½) Quantify->Calculate

Caption: Workflow for assessing peptide stability in biological media.

Protocol 1: Human Plasma Stability Assay

This assay provides the most physiologically relevant data, as it exposes the peptide to a complex mixture of circulating proteases.[14]

Objective: To determine the half-life (T½) of peptide analogues in human plasma.

Materials:

  • Test peptides and control peptides (1 mg/mL stock solutions).

  • Pooled human plasma (from a commercial source, stored at -80°C).

  • Precipitation solution: Acetonitrile (ACN) with 1% formic acid.

  • 96-well polypropylene plates.

  • Incubator shaker set to 37°C.

  • Centrifuge.

  • RP-HPLC or LC-MS/MS system.

Methodology:

  • Thaw Plasma: Thaw frozen human plasma in a 37°C water bath until just thawed. Keep on ice until use.

  • Prepare Incubation Plate: In a 96-well plate, add 95 µL of plasma to each required well. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 5 µL of each 1 mg/mL peptide stock solution to the plasma to reach a final concentration of 50 µg/mL. Mix thoroughly. This is your T=0 starting point.

  • Time Course Sampling: Immediately withdraw a 20 µL aliquot from each reaction well and transfer it to a new plate containing 80 µL of ice-cold precipitation solution. This is the 0-minute time point.

  • Incubation: Place the reaction plate back into the 37°C incubator.

  • Collect Samples: At subsequent time points (e.g., 15, 30, 60, 120, 240, and 1440 minutes), repeat step 4, collecting aliquots into fresh precipitation solution.[9]

  • Protein Precipitation: Once all time points are collected, vortex the precipitation plate and incubate on ice for at least 20 minutes to ensure complete protein precipitation.[15]

  • Clarify Supernatant: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by RP-HPLC or LC-MS. Quantify the peak area corresponding to the intact peptide at each time point.[16]

  • Calculate Half-Life: Plot the percentage of remaining intact peptide versus time. Calculate the half-life (T½) by fitting the data to a one-phase decay model.[14]

Protocol 2: Specific Protease Stability Assay (Trypsin)

This assay assesses stability against a specific, well-characterized protease. It is particularly relevant for peptides containing lysine or arginine.

Objective: To determine the degradation rate of peptide analogues in the presence of trypsin.

Materials:

  • Test peptides and control peptides (1 mg/mL stock solutions).

  • Trypsin (from bovine pancreas, sequencing grade), prepared as a 0.1 mg/mL stock in 50 mM Tris-HCl buffer, pH 8.0.

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA).

Methodology:

  • Prepare Reactions: In microcentrifuge tubes, prepare a reaction mixture containing 90 µL of reaction buffer and 5 µL of the peptide stock solution. Pre-warm at 37°C for 5 minutes.

  • Initiate Digestion: Add 5 µL of the 0.1 mg/mL trypsin solution to each tube to start the reaction (enzyme:substrate ratio of approx. 1:100 by weight).

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot and immediately quench the reaction by adding it to a tube containing 20 µL of 10% TFA.

  • Analysis: Analyze the quenched samples directly by RP-HPLC or LC-MS.

  • Data Interpretation: Quantify the peak area of the intact peptide and plot the percentage remaining over time to compare the degradation rates of the different analogues.

Expected Performance & Data Comparison

The incorporation of 5-fluoro-D-lysine is expected to confer significantly greater stability compared to the other analogues. The data can be summarized for clear comparison.

Table 1: Comparative Stability Data for Model Peptide Analogues

Peptide AnalogueModificationHalf-Life (T½) in Human Plasma (min)% Intact Peptide after 120 min with Trypsin
Parent Peptide L-Lysine~ 15< 5%
Analogue 1 D -Lysine> 1440> 95%
Analogue 2 5-Fluoro-L -Lysine~ 45~ 30%
Analogue 3 5-Fluoro-D -Lysine> 1440 > 98%
(Note: Data are representative examples based on established principles and should be confirmed experimentally.)

Interpretation:

  • The parent L-Lysine peptide is rapidly degraded, as expected.

  • 5-Fluoro-L-Lysine shows a modest increase in stability, demonstrating the protective, but incomplete, effect of fluorination alone.[13]

  • D-Lysine provides a dramatic increase in stability, highlighting the power of stereochemical defense.[8]

  • 5-Fluoro-D-Lysine is expected to show the highest stability, effectively combining both protective mechanisms to create a peptide highly resistant to proteolytic attack.

Diagram: Mechanism of Enhanced Proteolytic Resistance

G cluster_protease Protease Active Site cluster_l_lys A) L-Lysine (Substrate) cluster_d_lys B) D-Lysine (Resistant) cluster_5fd_lys C) 5-Fluoro-D-Lysine (Highly Resistant) ActiveSite Binding Pocket LLys L-Lys LLys->ActiveSite CLEAVAGE DLys D-Lys DLys->ActiveSite Stereo-hindrance FDLys 5-F-D-Lys FDLys->ActiveSite Electronic Shielding Fluorine Fluorine->ActiveSite Steric Clash

Caption: How modifications to lysine block protease activity.

Conclusion

While D-amino acid substitution is a powerful tool for enhancing peptide stability, the incorporation of 5-fluoro-D-lysine offers a superior, dual-action approach. By combining the robust stereo-specific defense of the D-configuration with the steric and electronic shielding of fluorine, this novel building block provides maximal resistance to enzymatic degradation. For scientists engaged in the development of peptide therapeutics, utilizing 5-fluoro-D-lysine is a scientifically grounded strategy to significantly improve pharmacokinetic properties, extend in vivo half-life, and ultimately increase the probability of clinical success. The experimental protocols provided herein offer a clear and reliable framework for validating the exceptional stability of these next-generation peptide candidates.

References

  • Bilgicer, B., Fichera, A., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018, 3667-3679. Available at: [Link]

  • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46, 2733-2744. Available at: [Link]

  • Jia, H., et al. (2019). Halogenation: A promising strategy for the discovery and development of novel antimicrobial peptides. Request PDF. Available at: [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • McCarthy, C., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]

  • Jenssen, H. (2023). Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-86. Available at: [Link]

  • Abdel-Haq, R., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. Available at: [Link]

  • Tokmina-Roszyk, M., Tokmina-Roszyk, D., & Fields, G. B. (2013). The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Biopolymers, 100(4), 394-403. Available at: [Link]

  • Klemba, M., & O'Donoghue, A. J. (2023). Peptidases: Role and Function in Health and Disease. PMC. Available at: [Link]

  • O'Donoghue, A. J., & Klemba, M. (2016). Investigating Endogenous Peptides and Peptidases using Peptidomics. PMC. Available at: [Link]

  • Di Giacomo, M., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available at: [Link]

  • Tokmina-Roszyk, M., Tokmina-Roszyk, D., & Fields, G. B. (2013). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PMC. Available at: [Link]

  • Meister, D., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?. LifeTein. Available at: [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]

  • Lu, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]

  • Pires, D. P., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

  • Smith, J. (2021). D-amino acid substituted peptides. Preprints.org. Available at: [Link]

  • Iris Biotech GmbH. (n.d.). LYSINE. Iris Biotech GmbH. Available at: [Link]

  • Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

  • Aapptec. (2013). Synthesis and Use of Fmoc-Lys(5-Fam)-OH. Aapptec Peptides. Available at: [Link]

  • Fluence Analytics. (2024). Assessing peptide stability under thermal stress conditions. News-Medical.Net. Available at: [Link]

  • Yao, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. PMC. Available at: [Link]

  • Canavelli, P. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. UCL Discovery. Available at: [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. Available at: [Link]

  • Lee, E. Y., et al. (2019). All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. PMC. Available at: [Link]

Sources

Comparative

5-Fluoro-D-Lysine: The "Double-Lock" Amino Acid for Peptide Engineering

This guide provides an in-depth technical comparison of 5-fluoro-D-lysine (5-F-D-Lys) against native lysine and other halogenated derivatives. It is designed for researchers optimizing peptide therapeutics for stability,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-fluoro-D-lysine (5-F-D-Lys) against native lysine and other halogenated derivatives. It is designed for researchers optimizing peptide therapeutics for stability, bioavailability, and functional diversity.

Executive Summary

In the development of peptide therapeutics, particularly antimicrobial peptides (AMPs) and peptidomimetics, 5-fluoro-D-lysine represents a high-precision tool. It combines two distinct protective mechanisms:[1]

  • Stereochemical Resistance: The D-configuration prevents recognition by endogenous L-specific proteases.

  • Electronic Modulation: The

    
    -fluorination (relative to the side-chain amine) lowers the pKa of the 
    
    
    
    -amine, altering ionization at physiological pH without imposing the massive steric penalty of chlorine or bromine.

This guide compares 5-F-D-Lys with its relevant alternatives to demonstrate why it is often the superior choice for extending half-life and improving the therapeutic index.

Physicochemical Comparison: The Halogen Effect

The choice of halogen and position determines the steric and electronic fate of the lysine residue.

Table 1: Comparative Properties of Lysine Derivatives
PropertyL-Lysine (Native) 5-Fluoro-D-Lysine 4-Fluoro-L-Lysine 4-Chloro-L-Lysine
Stereochemistry L (Natural)D (Non-canonical) LL
Side Chain pKa ~10.5~9.0 (Est.)~8.2 - 8.5~8.0
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F) 1.35 Å (C-F)1.77 Å (C-Cl)
Van der Waals Radius 1.20 Å (H)1.47 Å (F) 1.47 Å (F)1.75 Å (Cl)
Electronic Effect BaselineStrong Inductive (-I) Strong Inductive (-I)Moderate (-I)
Protease Stability Low (Trypsin target)High (Double Resistance) Moderate (Electronic only)Moderate
Primary Utility Native synthesisPeptide Therapeutics Metabolic LabelingPhoto-affinity
Deep Dive: The pKa Shift
  • Mechanism: In 5-fluoro-lysine, the fluorine atom is attached to the

    
    -carbon, which is adjacent (
    
    
    
    -position) to the
    
    
    -amine. This proximity exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen.
  • Impact: This lowers the pKa of the side-chain amine from ~10.5 to approximately 9.0 . At physiological pH (7.4), a larger fraction of 5-F-D-Lys residues remain unprotonated compared to native lysine. This can enhance membrane penetration (higher lipophilicity of the neutral form) and facilitate nucleophilic reactions (e.g., conjugation chemistries) at lower pH.

Functional Performance in Drug Development

A. Protease Stability: The "Double Lock" Mechanism

Native L-lysine is a primary cleavage site for trypsin-like serine proteases. 5-fluoro-D-lysine evades this via two mechanisms:

  • Steric/Chiral Mismatch: Protease active sites are chiral environments evolved to bind L-amino acids. The D-isomer creates a steric clash, preventing the catalytic triad from engaging the peptide bond.

  • Electronic Deactivation: Even if binding occurs, the fluorine atom withdraws electron density from the peptide backbone (via through-bond effects), making the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack by the serine hydroxyl group.

B. Antimicrobial Activity & Toxicity

In Antimicrobial Peptides (AMPs), replacing L-Lys with D-Lys often maintains antimicrobial potency while significantly reducing toxicity toward mammalian cells.

  • Bacterial Membranes: Bacterial kill mechanisms (e.g., carpet model, pore formation) are often less stereoselective; they depend on global charge and amphipathicity. 5-F-D-Lys retains the cationic charge required for initial attraction.

  • Mammalian Membranes: Toxicity (hemolysis) often requires stereospecific receptor interactions or formation of stable helical structures in cholesterol-rich membranes. D-substitutions disrupt these helices, reducing hemolysis.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with 5-F-D-Lys

Standard Fmoc protocols apply, but coupling efficiency must be monitored due to the slight electronic deactivation of the amine.

Reagents:

  • Fmoc-5-fluoro-D-lysine(Boc)-OH

  • Resin: Rink Amide MBHA (for C-terminal amides)

  • Activator: HATU or DIC/Oxyma

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Coupling:

    • Dissolve Fmoc-5-fluoro-D-lysine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Critical Step: Pre-activate for 30 seconds before adding to resin to minimize racemization (though less critical for D-isomers).

    • Reaction time: 60–90 minutes (extend time by 30% compared to native Lys).

  • Monitoring: Use Chloranil test (more sensitive for secondary amines) or Kaiser test.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The C-F bond is stable under standard acid cleavage conditions.

Protocol B: Trypsin Stability Assay

Objective: Quantify the half-life extension provided by 5-F-D-Lys.

  • Preparation: Dissolve peptide (1 mM) in 50 mM Ammonium Bicarbonate buffer (pH 8.0).

  • Enzyme Addition: Add TPCK-treated Trypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 5 µL of 10% TFA to stop the reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Expectation: Native peptide degrades >90% within 60 mins. 5-F-D-Lys peptide should show >80% intact peptide at 240 mins.

Visualizations

Diagram 1: The "Double Lock" Stability Mechanism

This diagram illustrates why 5-F-D-Lys is superior to single-modification strategies.

DoubleLock Substrate Peptide Substrate L_Lys L-Lysine (Native) Substrate->L_Lys D_Lys D-Lysine (Stereo-mismatch) Substrate->D_Lys F_Lys 5-Fluoro-Lys (Electronic Shield) Substrate->F_Lys DoubleLock 5-Fluoro-D-Lysine (Double Lock) Substrate->DoubleLock Protease Trypsin-like Protease Result_Cleavage Rapid Cleavage (Low Stability) Protease->Result_Cleavage L_Lys->Protease Perfect Fit D_Lys->Protease Steric Clash Result_Stable High Stability (Therapeutic Potential) D_Lys->Result_Stable Partial F_Lys->Protease Electronic Repulsion F_Lys->Result_Stable Partial DoubleLock->Result_Stable Synergistic Effect

Caption: The "Double Lock" mechanism combines steric mismatch (D-isomer) and electronic deactivation (Fluorine) to maximize proteolytic resistance.

Diagram 2: Decision Tree for Halogenated Lysine Selection

SelectionTree Start Select Lysine Derivative Goal_Stability Goal: Protease Stability? Start->Goal_Stability Goal_Labeling Goal: NMR/Labeling? Start->Goal_Labeling Is_Therapeutic Therapeutic Peptide? Goal_Stability->Is_Therapeutic Is_Metabolic Metabolic Incorporation? Goal_Labeling->Is_Metabolic Use_DFLys Use 5-Fluoro-D-Lysine Is_Therapeutic->Use_DFLys Max Stability needed Use_DLys Use D-Lysine Is_Therapeutic->Use_DLys Standard Stability Use_5F_L Use 5-Fluoro-L-Lysine Is_Metabolic->Use_5F_L 19F NMR / minimal pertubation Use_Cl_L Use 4-Chloro-L-Lysine Is_Metabolic->Use_Cl_L Photo-affinity / Alkylation

Caption: Decision matrix for selecting the appropriate halogenated lysine derivative based on experimental goals.

References

  • Gottler, L. M., & Ramamoorthy, A. (2009). Structure, membrane orientation, mechanism of action, and function of the antimicrobial peptide piscidin. Biochimica et Biophysica Acta (BBA)-Biomembranes. Link

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Link

  • Salwiczek, M., et al. (2012). Fluorine in peptide design and protein engineering. Trends in Biotechnology. Link

  • Verkade, J. M., et al. (2008). Organocatalytic synthesis of chiral beta-fluoroamines. Journal of the American Chemical Society. Link

  • CymitQuimica. (n.d.). 5-Fluoro-D,L-lysine Hydrochloride Product Data.Link

Sources

Validation

Comparative In Silico Analysis: 5-Fluoro-D-Lysine vs. Native Isomers

Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists Focus: Molecular Docking, Physicochemical Profiling, and Binding Mode Analysis Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists Focus: Molecular Docking, Physicochemical Profiling, and Binding Mode Analysis

Executive Summary

This guide provides a technical framework for the comparative docking of 5-fluoro-D-lysine (5-FDL) against its non-fluorinated counterpart (D-Lysine ) and stereochemical opposite (L-Lysine ).

5-FDL is a non-canonical amino acid often utilized as a metabolic probe or a proteolysis-resistant residue in peptidomimetics. The introduction of a fluorine atom at the


-position (C5) creates a unique bioisostere. It does not merely act as a steric placeholder; it fundamentally alters the electronic landscape of the side chain, specifically lowering the pKa of the 

-amino group and modulating lipophilicity.

Key Insight: Successful docking of 5-FDL requires more than standard force-field application. It demands accurate modeling of the "Fluorine Effect" —specifically the


-inductive electron withdrawal that reduces the basicity of the terminal amine, potentially altering the protonation state at physiological pH compared to native lysine.

Critical Parameter Analysis: The Basis of Comparison

Before initiating docking protocols, researchers must parameterize the ligands correctly. The following table contrasts 5-FDL with its primary alternatives.

Table 1: Physicochemical Profile Comparison
Parameter5-Fluoro-D-Lysine (5-FDL) D-Lysine (Native) L-Lysine (Native) Impact on Docking
Stereochemistry D-Isomer (

)
D-Isomer (

)
L-Isomer (

)
Determines backbone alignment and pocket fit.

-NH

pKa
~9.0 - 9.5 (Est.)*~10.5~10.5Critical: 5-FDL is less basic. At pH 7.4, a fraction may be neutral, unlike Lys which is >99% cationic.
C-F Bond Length 1.35 ÅN/A (C-H is 1.09 Å)N/AFluorine extends the van der Waals surface slightly (1.47 Å radius vs 1.20 Å for H).
Lipophilicity Increased (Polar Hydrophobicity)Low (Hydrophilic)Low (Hydrophilic)F-substitution generally increases

, altering desolvation penalties.
H-Bond Capacity Weak Acceptor (C-F)None (at C5)None (at C5)Organic fluorine is a poor H-bond acceptor; rarely replaces -OH or -NH interactions directly.

*Note: The fluorine at C5 (


-carbon) exerts an inductive effect (

-effect) on the

-amine, lowering its pKa relative to native lysine.

Computational Methodology (The "How-To")

Standard docking pipelines (e.g., Glide, AutoDock Vina) often fail to capture the subtle electronic effects of fluorine unless specifically calibrated. The following protocol ensures Scientific Integrity by incorporating quantum mechanical (QM) validation.

Phase A: Ligand Preparation (The "Self-Validating" Step)

Do not rely on standard topology generators for 5-FDL.

  • Structure Generation: Build 5-FDL, D-Lys, and L-Lys.

  • Conformational Search: Fluorine introduces a gauche effect , preferring a specific torsion angle with the adjacent amine. Perform a conformational scan (e.g., using MacroModel or OPLS3e) to identify low-energy rotamers.

  • QM-based pKa Prediction: Use a tool like Jaguar pKa or Epik to calculate the precise micro-species distribution at pH 7.4 +/- 2.0.

    • Checkpoint: If the predicted pKa of 5-FDL is <9.0, you must dock both the protonated (

      
      ) and neutral (
      
      
      
      ) forms.
Phase B: Target Selection & Grid Generation

Case Study Target:Bacterial Lysine Racemase (e.g., P. gingivalis or E. coli). Reasoning: These enzymes naturally process D- and L-lysine, making them the ideal comparative ground to test the "lock and key" fit of the fluorinated analog.

  • Protein Prep: Remove water molecules unless they bridge the active site. (Note: Fluorine rarely displaces structural water as effectively as -OH).

  • Grid Box: Center on the active site PLP (Pyridoxal phosphate) cofactor.

Phase C: The Docking Workflow (Visualized)

DockingWorkflow cluster_validation Validation Loop Start Start: Ligand Set (5-FDL, D-Lys, L-Lys) QM_Prep Step 1: QM Parameterization (Jaguar/Epik) Calculate pKa & Torsion Energy Start->QM_Prep State_Gen Step 2: State Generation Generate Ionization States (pH 7.4) (Protonated vs Neutral) QM_Prep->State_Gen Critical: Identify pKa shift Docking Step 4: Molecular Docking (XP / Precision Mode) Force Field: OPLS4 or CHARMM State_Gen->Docking Grid_Gen Step 3: Receptor Grid Generation (Target: Lysine Racemase) Include PLP Cofactor Grid_Gen->Docking Analysis Step 5: Interaction Analysis Filter by RMSD & Binding Energy Docking->Analysis Analysis->QM_Prep If F-atom clashes > 0.5 Å

Figure 1: Comparative docking workflow emphasizing the necessity of QM-based parameterization for fluorinated non-canonical amino acids.

Comparative Interaction Analysis

When analyzing the results, look for these specific differentiators:

The "Fluorine Scan" (Steric Fit)
  • Observation: Does the C5-Fluorine atom clash with the hydrophobic pocket walls?

  • Analysis: The van der Waals radius of Fluorine (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å).

  • Outcome: If D-Lys fits tightly, 5-FDL may incur a steric penalty unless the pocket has plasticity. However, if the pocket is hydrophobic, 5-FDL may gain affinity via the hydrophobic effect , shedding water more easily than the native C-H bond.

Electrostatic Modulation (Electronic Fit)
  • Observation: Check the salt bridge between the

    
    -amine and the catalytic aspartate/glutamate residues.
    
  • Analysis: Due to the inductive effect, the 5-FDL amine is less positive (lower charge density) or potentially neutral.

  • Outcome:

    • Strong Salt Bridge Required: D-Lys will outperform 5-FDL.

    • Hydrophobic Enclosure: 5-FDL may outperform D-Lys due to better lipophilic complementarity.

Stereochemical Control
  • D-Lys vs. L-Lys: In a stereoselective enzyme (like a racemase), the L-isomer usually binds in a "pre-reaction" state, while the D-isomer might bind in a product state. 5-FDL should mimic the D-Lys binding pose. If 5-FDL flips to an L-like pose, the docking is likely an artifact.

Experimental Validation Protocols

Docking is a hypothesis. The following experimental assays are required to validate the in silico predictions.

Protocol A: Thermal Shift Assay (DSF)

To verify binding affinity differences.

  • Mix: Recombinant protein + Sypro Orange dye.

  • Add Ligand: 5-FDL (10-100 µM) in one set; D-Lys in another.

  • Measure:

    
     (Melting Temperature Shift).
    
  • Interpretation: A higher

    
     for 5-FDL indicates tighter binding and stabilization, validating the "hydrophobic" hypothesis. Lower 
    
    
    
    suggests steric clash or weak electrostatics.
Protocol B: 19F-NMR Ligand Observation

To verify the local environment of the Fluorine atom.

  • Setup: Protein in

    
     buffer.
    
  • Titration: Add 5-FDL stepwise.

  • Signal: Monitor the

    
    F chemical shift.
    
  • Interpretation: A shift in the

    
    F signal confirms binding. The direction of the shift (upfield/downfield) reveals if the Fluorine is buried in a hydrophobic pocket or exposed to solvent.
    

References

  • Camdereli, I. et al. (2024). "Fluorinated Protein–Ligand Complexes: A Computational Perspective." Journal of Chemical Information and Modeling.

    • Relevance: Foundational review on modeling the "Fluorine Effect" and w
  • Cuesta, A. & Taunton, J. (2019).[1] "Lysine-Targeted Inhibitors and Chemoproteomic Probes." Annual Review of Biochemistry. [1]

    • Relevance: Discusses the ligandability of lysine residues and the design of covalent inhibitors, relevant for 5-FDL as a probe.
  • Sato, H. & Feix, J.B. (2006).[2] "Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15." Biochemistry.

    • Relevance: Experimental data on D-Lysine vs Native Lysine in biological systems, serving as a baseline for D-isomer behavior.
  • Santa Cruz Biotechnology. "5-Fluoro-D,L-lysine Hydrochloride Product Data."

    • Relevance: Verification of commercial availability and usage as a bacterial growth inhibitor.
  • Gao, J. et al. (2025).[3] "Utility of fluorinated

    
    -amino acids in development of therapeutic peptides." Expert Opinion on Drug Discovery. 
    
    • Relevance: Discusses the hydrophobicity and helix propensity changes induced by fluorin

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of D-Lysine, 5-fluoro-: Ensuring Laboratory Safety and Environmental Compliance

For Immediate Implementation by Laboratory Personnel The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of D-Lysine, 5-fluoro-, a fluorinated amino acid derivative. Adherence to these procedures is critical for the protection of laboratory personnel, the broader community, and the environment. This document is intended for researchers, scientists, and drug development professionals who handle such specialized chemical reagents.

The core principle guiding the disposal of D-Lysine, 5-fluoro- is the recognition of its nature as a halogenated organic compound.[1] Halogenated compounds, containing elements like fluorine, chlorine, bromine, or iodine, require specific disposal pathways due to their potential toxicity and environmental persistence.[1] Therefore, they must never be disposed of down the drain or mixed with non-halogenated organic waste.[2]

I. Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of any chemical, including for disposal, carries inherent risks.

Required PPE:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Laboratory Coat: To shield the skin and clothing from contamination.

  • Nitrile Gloves: To prevent direct skin contact with the chemical.

  • Closed-toe Shoes: To protect the feet from spills.

All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

II. Waste Characterization and Segregation: The First Critical Step

Proper waste disposal begins with accurate characterization and segregation at the point of generation. D-Lysine, 5-fluoro-, due to the presence of a fluorine atom, falls into the category of halogenated organic waste .

Key Segregation Principles:

  • Dedicated Waste Container: A designated "Halogenated Organic Waste" container must be used.[1] This container should be clearly labeled and kept separate from non-halogenated waste streams.[2]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic solvents or other waste categories.[2] Mixing non-halogenated waste with even a small amount of a halogenated compound necessitates treating the entire mixture as halogenated waste, which can significantly increase disposal costs.[3]

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. For many halogenated solvents, polyethylene containers are a suitable choice.[4] Avoid metal cans, as some halogenated compounds can degrade to form acids that corrode metal.[4]

III. Step-by-Step Disposal Procedure for D-Lysine, 5-fluoro-

The following protocol outlines the systematic process for the safe disposal of D-Lysine, 5-fluoro-.

1. Preparation and Labeling of the Waste Container:

  • Obtain a designated and appropriate waste container from your institution's Environmental Health & Safety (EH&S) department.
  • Before adding any waste, affix a "Hazardous Waste" label to the container.[5]
  • The label must include:
  • The words "Hazardous Waste".[5]
  • The full chemical name: "D-Lysine, 5-fluoro-". Avoid abbreviations or chemical formulas.[2][5]
  • An accurate estimation of the concentration or quantity being added.[5]
  • The date the first waste was added.[2]
  • The name of the principal investigator or laboratory contact.

2. Transferring the Waste:

  • All transfers of D-Lysine, 5-fluoro- into the waste container must be performed inside a chemical fume hood.[3]
  • If the compound is in a solid form, carefully transfer it to the waste container, minimizing the generation of dust.
  • If it is in a solution, pour it carefully, using a funnel if necessary, to avoid spills. Do not leave the funnel in the container opening.[5]

3. Container Management:

  • Keep the waste container securely closed at all times, except when actively adding waste.[2][5] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][5] This area should be near the point of waste generation and under the control of laboratory personnel.[5]
  • Ensure the storage area is cool, dry, and well-ventilated.[2][4]
  • The container should be placed in secondary containment to mitigate the impact of any potential leaks.[6]

4. Full Container and Disposal Request:

  • Do not overfill the waste container. A general guideline is to fill it to no more than 90% of its capacity to allow for vapor expansion.[6]
  • Once the container is full, ensure the cap is tightly sealed.
  • Submit a chemical waste pickup request to your institution's EH&S department.[3][5]

The following diagram illustrates the decision-making process for the disposal of D-Lysine, 5-fluoro-.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_container Container Management cluster_disposal Disposal Action cluster_pickup Final Steps start Start: Have D-Lysine, 5-fluoro- for Disposal ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify Chemical as Halogenated Organic Compound fume_hood->identify get_container Obtain 'Halogenated Organic Waste' Container identify->get_container label_container Affix 'Hazardous Waste' Label with Full Chemical Name and Date get_container->label_container transfer Carefully Transfer Waste into Container label_container->transfer close_container Securely Close Container transfer->close_container store Store in Designated Satellite Accumulation Area with Secondary Containment close_container->store check_full Container Full (≤90%)? store->check_full check_full->store No request_pickup Request Waste Pickup from EH&S check_full->request_pickup Yes

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Lysine, 5-fluoro-

As your partner in pioneering research, we are committed not only to providing superior chemical compounds but also to ensuring your team can handle them with the utmost confidence and safety. This guide offers a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

As your partner in pioneering research, we are committed not only to providing superior chemical compounds but also to ensuring your team can handle them with the utmost confidence and safety. This guide offers a detailed, experience-driven framework for the safe handling and disposal of D-Lysine, 5-fluoro-, a critical component for many in the field of drug development. Our aim is to build a foundation of trust by equipping you with the procedural knowledge and scientific reasoning essential for your laboratory's safety and success.

The Scientific Rationale: A Proactive Stance on Safety

The safe handling of any chemical reagent is paramount, and with a specialized compound like D-Lysine, 5-fluoro-, a thorough understanding of its properties is the first step. This guide is built on the pillars of scientific expertise, validated protocols, and authoritative grounding to provide a self-validating system for safety.

The Impact of Fluorination on Handling Protocols

The presence of a fluorine atom on the lysine side chain significantly alters the molecule's electronic properties and metabolic stability, which is a key reason for its utility in drug development.[1][2] While specific toxicological data for D-Lysine, 5-fluoro- is not extensively documented, the principles of handling fluorinated organic compounds necessitate a cautious approach. The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability.[3] Consequently, while the compound itself may be stable, it is prudent to handle it as a substance of unknown toxicity and to prevent any potential for environmental release, as fluorinated compounds can be persistent.

Core Directive: Personal Protective Equipment (PPE) for D-Lysine, 5-fluoro-

Your primary defense against chemical exposure is a correctly chosen and properly worn PPE ensemble. The following recommendations are based on a risk assessment for a solid, powdered chemical with potential biological activity.

PPE ComponentSpecification & StandardRationale for Use with D-Lysine, 5-fluoro-
Hand Protection Disposable Nitrile GlovesNitrile provides good chemical resistance for incidental contact.[4][5] Double-gloving is recommended when handling the neat powder to protect against contamination in the event of a breach in the outer glove.
Eye and Face Protection ANSI Z87.1 Compliant Safety Glasses with Side Shields or Chemical Splash GogglesSafety glasses are the minimum requirement to protect against flying particles.[4][6] Goggles are essential when preparing solutions or if there is any risk of splashing, as they form a protective seal around the eyes.[6][7]
Body Protection Laboratory CoatA lab coat protects your skin and personal clothing from coming into contact with the chemical.[5][6]
Respiratory Protection NIOSH-approved N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine airborne particles.[5]
PPE Donning Workflow: A Step-by-Step Visual Guide

PPE Donning Workflow cluster_prep Preparation cluster_ppe PPE Application cluster_final Final Check EnterLab Enter Laboratory TieHair Tie Back Long Hair EnterLab->TieHair LabCoat Don Laboratory Coat TieHair->LabCoat Respirator Don N95 Respirator (if required by risk assessment) LabCoat->Respirator EyePro Don Safety Glasses or Goggles Respirator->EyePro Gloves Don Nitrile Gloves EyePro->Gloves FinalCheck Ensure Complete Coverage and Proper Fit Gloves->FinalCheck Proceed Proceed to Work Area FinalCheck->Proceed

Caption: Sequential process for correctly donning PPE before handling chemicals.

Operational Plan: A Guide from Storage to Solution

A systematic approach to handling D-Lysine, 5-fluoro- minimizes risk and ensures the integrity of your experiments.

Receiving and Storage
  • Inspect: Upon arrival, check that the container is sealed and undamaged.

  • Log: Document the receipt of the chemical in your laboratory inventory system as required by OSHA's Hazard Communication Standard.[8]

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area. Segregate it from incompatible materials such as strong oxidizing agents.[9][10]

Preparing a Stock Solution: A Step-by-Step Protocol

This protocol is designed to mitigate the risks of inhalation and dermal exposure.

  • Work in a Ventilated Area: All weighing and solution preparation should be conducted in a certified chemical fume hood.

  • Gather Materials: Assemble all necessary items, including the D-Lysine, 5-fluoro- container, sterile water or buffer, appropriate glassware, and a stir bar if needed.

  • Weigh the Compound:

    • Place a weigh boat on a calibrated analytical balance and tare.

    • Carefully open the D-Lysine, 5-fluoro- container.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat. Avoid creating dust.

  • Dissolution:

    • Add the solvent to your desired container (e.g., a beaker or volumetric flask).

    • Carefully add the weighed powder to the solvent.

    • If necessary, use a stir bar on a stir plate at a low speed to facilitate dissolution.

  • Storage of Solution:

    • Once dissolved, transfer the solution to a clearly labeled, sealed container.

    • Store the solution under appropriate conditions (e.g., refrigerated or frozen) as determined by your experimental protocol.

Workflow for Stock Solution Preparation

Stock Solution Workflow cluster_fume_hood Inside Chemical Fume Hood cluster_storage_area Designated Storage Start Assemble All Necessary Materials Weigh Weigh D-Lysine, 5-fluoro- Start->Weigh AddSolvent Add Solvent to Primary Container Weigh->AddSolvent AddCompound Transfer Powder to Solvent AddSolvent->AddCompound Dissolve Gently Mix to Dissolve AddCompound->Dissolve Transfer Transfer to Labeled Storage Container Dissolve->Transfer StoreSolution Store at Recommended Temperature Transfer->StoreSolution

Caption: A procedural flow for the safe preparation of stock solutions.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical and legally mandated aspect of the chemical lifecycle.

Waste Segregation
  • Solid Waste: Any disposable items that have come into contact with D-Lysine, 5-fluoro- (e.g., gloves, weigh boats, paper towels) must be collected in a designated hazardous waste container.

  • Liquid Waste: All unused or waste solutions containing D-Lysine, 5-fluoro- should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.

Decontamination
  • Glassware: Reusable glassware should be rinsed with a small amount of an appropriate solvent, with the rinsate collected as hazardous liquid waste. Following this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Spills: In the event of a spill, use an appropriate spill kit to absorb the material. All cleanup materials must be disposed of as hazardous solid waste.

Final Disposal
  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor, in accordance with all local, state, and federal regulations. The EPA provides guidance on the disposal of PFAS-containing materials, which can serve as a conservative framework for other fluorinated compounds.[11]

Disposal Pathway for D-Lysine, 5-fluoro-

Disposal Pathway cluster_lab Laboratory Waste Generation cluster_collection Segregated Waste Collection cluster_disposal_process Final Disposal Protocol SolidWaste Contaminated Solid Items SolidContainer Labeled Solid Hazardous Waste Bin SolidWaste->SolidContainer LiquidWaste Waste Solutions & Rinsate LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer EHSOffice Institutional EHS Office SolidContainer->EHSOffice LiquidContainer->EHSOffice LicensedContractor Licensed Waste Disposal Contractor EHSOffice->LicensedContractor

Caption: Logical flow for the proper disposal of waste generated from D-Lysine, 5-fluoro-.

By adhering to these comprehensive guidelines, you are not only ensuring regulatory compliance but are also cultivating a laboratory environment where safety and cutting-edge science can thrive together.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations, The University of Texas at Austin. [Link]

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. Certified Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. [Link]

  • EU Guide for Transitioning to Fluorine-Free Firefighting Foams (F3). Eurofins Scientific. [Link]

  • Per- and polyfluoroalkyl substances (PFAS). European Chemicals Agency (ECHA). [Link]

  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]

  • ECHA Announces Revised Draft PFAS Restrictions under REACH. SGS. [Link]

  • Hazard Communication Guidance for Combustible Dusts. Occupational Safety and Health Administration (OSHA). [Link]

  • Restriction on the manufacture, placing on the market and use of PFAS Fluoropolymers Product Group (FPG). Fluoropolymers Product Group. [Link]

  • MSDS - Safety Data Sheet. Angene Chemical. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. National Center for Biotechnology Information. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. United States Environmental Protection Agency (EPA). [Link]

  • Poly-D-Lysine Powder, 5 mg. CellSystems. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Center for Biotechnology Information. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.